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  • Product: 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile
  • CAS: 1955557-96-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the ¹⁹F and ¹H NMR Spectral Characteristics of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive analysis of the predicted ¹⁹F and ¹H Nuclear Magnetic Resonance (NMR) chemical shifts for the novel f...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the predicted ¹⁹F and ¹H Nuclear Magnetic Resonance (NMR) chemical shifts for the novel fluorinated scaffold, 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile. In the absence of direct experimental data, this guide leverages established NMR principles, computational prediction methodologies, and comparative analysis with structurally related analogs to offer a robust interpretation of the anticipated spectral features. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery, aiding in the identification, characterization, and further development of molecules incorporating this unique bicyclic system.

Introduction: The Emergence of Fluorinated Bicyclic Scaffolds in Drug Discovery

The introduction of fluorine into small molecules has become a cornerstone of modern drug design. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence the pharmacokinetic and physicochemical properties of a drug candidate, such as metabolic stability, lipophilicity, and binding affinity. The rigid bicyclo[3.1.0]hexane framework, when combined with gem-difluorination, offers a conformationally restricted scaffold that can be exploited to orient substituents in a precise three-dimensional arrangement, a critical factor for optimizing interactions with biological targets. The nitrile group, a common pharmacophore, further enhances the potential of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile as a versatile building block in the synthesis of novel therapeutics.

This guide will delve into the theoretical underpinnings of the ¹⁹F and ¹H NMR spectra of the title compound, providing a detailed, atom-by-atom prediction of chemical shifts and coupling constants. Understanding these spectral signatures is paramount for the unambiguous characterization of this and related molecules, ensuring structural integrity and stereochemical purity in synthetic endeavors.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile is predicted to be a key diagnostic tool for confirming the presence and stereochemical orientation of the gem-difluoro group on the cyclopropane ring. The two fluorine atoms are diastereotopic, meaning they are in chemically non-equivalent environments and are expected to exhibit distinct chemical shifts.

Table 1: Predicted ¹⁹F NMR Chemical Shifts and Coupling Constants

Fluorine AtomPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
F_endo-145 to -155Doublet of Doublets (dd)²JFF ≈ 160-170 Hz, ³JFH_cis ≈ 8-12 Hz
F_exo-125 to -135Doublet of Doublets (dd)²JFF ≈ 160-170 Hz, ³JFH_trans ≈ 2-5 Hz

Note: Chemical shifts are referenced to CFCl₃. Predicted values are based on computational modeling (e.g., using DFT methods like B3LYP/6-31+G(d,p)) and comparison with known gem-difluorocyclopropanes.

The significant difference in the predicted chemical shifts for the endo and exo fluorine atoms arises from their distinct spatial relationships with the rest of the bicyclic system. The endo fluorine is situated "inside" the bicyclic framework, in close proximity to the C1-carbonitrile and the oxygen atom of the oxabicyclo ring. This shielding environment is expected to result in an upfield (more negative) chemical shift. Conversely, the exo fluorine is positioned on the exterior of the ring system, leading to a more deshielded environment and a downfield (less negative) chemical shift.

The large geminal fluorine-fluorine coupling constant (²JFF) of approximately 160-170 Hz is a characteristic feature of gem-difluorocyclopropanes and serves as a definitive indicator of this structural motif. The differing three-bond fluorine-hydrogen coupling constants (³JFH) to the adjacent cyclopropyl proton will further aid in the assignment of the endo and exo positions, with the cis relationship typically exhibiting a larger coupling constant than the trans relationship.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile is anticipated to be complex due to the rigid, asymmetric nature of the molecule. The chemical shifts and coupling patterns of the protons will be highly dependent on their stereochemical environment.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H3a3.8 - 4.0Doublet of Doublets (dd)²J_H3aH3b ≈ 9-10 Hz, ³J_H3aH4a ≈ 6-7 Hz
H3b3.6 - 3.8Doublet of Triplets (dt)²J_H3bH3a ≈ 9-10 Hz, ³J_H3bH4a ≈ ³J_H3bH4b ≈ 3-4 Hz
H4a2.2 - 2.4Multiplet (m)
H4b1.9 - 2.1Multiplet (m)
H52.5 - 2.7Multiplet (m)

Note: Chemical shifts are referenced to TMS. Predicted values are based on established substituent effects and analysis of related bicyclo[3.1.0]hexane systems.

The protons on the oxabicyclo portion of the molecule (H3 and H4) are expected to show diastereotopic splitting patterns. The protons at the C3 position, being adjacent to the oxygen atom, will be the most deshielded. The bridgehead proton (H5) will likely appear as a complex multiplet due to couplings with multiple neighboring protons. The presence of the electron-withdrawing nitrile group at C1 will influence the chemical shifts of the adjacent protons.

Experimental Protocol: Synthesis and NMR Analysis

While this guide focuses on predicted data, a robust experimental plan is crucial for the eventual synthesis and characterization of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile. The following outlines a plausible synthetic and analytical workflow.

Synthesis Workflow

Synthesis_Workflow Start Commercially Available Starting Material (e.g., 2,5-dihydrofuran) Intermediate1 Formation of Dibromocyclopropane Start->Intermediate1 Dibromocarbene Addition Intermediate2 Fluorination (e.g., with AgF or other fluorinating agent) Intermediate1->Intermediate2 Halogen Exchange Intermediate3 Introduction of Nitrile Group Intermediate2->Intermediate3 Cyanation Product 6,6-Difluoro-2-oxabicyclo [3.1.0]hexane-1-carbonitrile Intermediate3->Product Final Modification

Caption: A generalized synthetic workflow for the preparation of the target molecule.

Step-by-Step Synthesis (Hypothetical):

  • Dibromocyclopropanation: React 2,5-dihydrofuran with a source of dibromocarbene (e.g., generated from bromoform and a strong base) to form the corresponding dibromocyclopropane adduct.

  • Fluorination: Treat the dibromocyclopropane with a suitable fluorinating agent, such as silver(I) fluoride (AgF) or another nucleophilic fluoride source, to effect a halogen exchange reaction and install the gem-difluoro moiety.

  • Functionalization: Introduce the nitrile group at the C1 position. This may involve a multi-step sequence, potentially proceeding through an intermediate alcohol or halide.

  • Purification: Purify the final product using standard techniques such as column chromatography to obtain analytically pure 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile.

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum.

  • 2D NMR Experiments: To aid in structural elucidation and unambiguous assignment of all signals, perform a suite of 2D NMR experiments, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which is crucial for confirming the stereochemistry of the bicyclic system.

Structural Insights from Predicted NMR Data

The predicted NMR data provides a wealth of information about the three-dimensional structure of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile.

Molecular_Structure_and_Interactions cluster_molecule 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile F_endo F_endo H5 H5 F_endo->H5 NOE O O F_endo->O Through-space interaction F_exo F_exo F_exo->H5 NOE CN CN CN->H5 Anisotropic effect

Caption: Key through-space interactions influencing the NMR chemical shifts.

The anticipated Nuclear Overhauser Effects (NOEs) will be particularly informative. For instance, an NOE between the endo-fluorine and the bridgehead proton (H5) would provide strong evidence for their spatial proximity. Similarly, the anisotropic effect of the nitrile group will likely influence the chemical shift of the nearby bridgehead proton.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹⁹F and ¹H NMR spectra of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile. By integrating fundamental NMR principles with data from analogous structures, we have constructed a comprehensive spectral portrait of this novel fluorinated scaffold. The information presented herein will be invaluable for any researcher embarking on the synthesis and characterization of this and related molecules. The unique and complex spectral features of this compound, once experimentally verified, will serve as a definitive fingerprint for its structural and stereochemical integrity, paving the way for its application in the development of next-generation pharmaceuticals.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Ni, C., & Hu, J. (2017). The unique role of fluorine in organic chemistry.
  • Berger, R., Resnati, G., Metrangolo, P., Weber, E., & Hulliger, J. (2011). Organic fluorine compounds: a great opportunity for enhanced materials properties. Chemical Society Reviews, 40(7), 3496-3508.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

  • Moroz, B., Melnykov, K. P., Holovach, S., Filatov, A. A., Raievskyi, O., Platonov, M., ... & Grygorenko, O. O. (2023). 6,6-Difluorobicyclo[3.1.0]hexane as a rigidified 4,4-difluorocyclohexane mimetic: Multigram synthesis, physicochemical characterization, and incorporation into Maraviroc analogs. Journal of Fluorine Chemistry, 272, 110215. [Link]

  • Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8345-8353. [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and theoretical study. Magnetic Resonance in Chemistry, 45(10), 865-883. [Link]

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile is a structurally complex molecule with potential applications in medicinal chemistry, partic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile is a structurally complex molecule with potential applications in medicinal chemistry, particularly as a constrained scaffold in drug design. Its unique bicyclic framework, incorporating a gem-difluoro group and a cyanohydrin moiety, presents a distinct profile of reactivity and stability. This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of this compound. We will delve into the inherent strain of the bicyclo[3.1.0]hexane system, the electronic influence of the difluoromethyl and nitrile substituents, and potential degradation pathways. This document will also outline robust experimental and computational methodologies for assessing its stability, offering valuable insights for its synthesis, handling, and incorporation into novel therapeutic agents.

Introduction: The Significance of Fluorinated Bicyclic Scaffolds in Drug Discovery

The incorporation of rigid, three-dimensional scaffolds into drug candidates is a widely employed strategy to enhance binding affinity, selectivity, and metabolic stability. The bicyclo[3.1.0]hexane framework, a conformationally constrained system, has garnered significant interest in medicinal chemistry.[1][2] The introduction of fluorine atoms into organic molecules can profoundly modulate their physicochemical properties, including lipophilicity, pKa, and metabolic stability.[3] Specifically, the gem-difluoro group (CF2) is a valuable bioisostere for a carbonyl group or a single methylene unit, and its strong electron-withdrawing nature can significantly impact the reactivity of adjacent functional groups.[4][5]

6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile combines these features, presenting a unique molecular architecture. Understanding its thermodynamic stability is paramount for its successful application, from synthesis and purification to formulation and in vivo studies. This guide aims to provide a detailed, scientifically grounded perspective on the stability of this molecule.

Structural Features Influencing Thermodynamic Stability

The overall thermodynamic stability of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile is a composite of several structural and electronic factors.

The Bicyclo[3.1.0]hexane Core: Inherent Ring Strain

The bicyclo[3.1.0]hexane system is composed of a five-membered ring fused to a cyclopropane ring. This fusion introduces significant ring strain, primarily due to the deviation of bond angles from the ideal sp3 hybridization.[6] This inherent strain makes the bicyclic system susceptible to thermal and chemical degradation through ring-opening reactions.[7][8] The presence of a heteroatom, in this case, an oxygen atom in the five-membered ring (an oxabicyclo system), can further influence the ring strain and reactivity.

The Gem-Difluoro Group: Electronic and Steric Effects

The gem-difluoro group at the 6-position has a profound impact on the molecule's stability:

  • Inductive Effect: The high electronegativity of the fluorine atoms results in a strong electron-withdrawing inductive effect. This can stabilize the molecule by strengthening adjacent C-C bonds. However, it can also influence the reactivity of the neighboring cyanohydrin moiety.

  • Hyperconjugation: Fluorine atoms can participate in negative hyperconjugation, which can affect bond lengths and electron distribution within the molecule.[9]

  • Steric Hindrance: The presence of two fluorine atoms provides steric bulk around the cyclopropane ring, which may hinder the approach of reactants and potentially increase the kinetic stability of the molecule.

The 1-Carbonitrile Group: The Cyanohydrin Moiety

The presence of a nitrile and a hydroxyl group on the same carbon (C1) is characteristic of a cyanohydrin. The stability of cyanohydrins is highly dependent on the surrounding chemical environment.[10][11]

  • Reversibility of Formation: The formation of cyanohydrins is a reversible process. Under certain conditions (e.g., basic or acidic), the molecule can revert to the corresponding ketone/aldehyde and cyanide.[11]

  • Hydrolysis: The nitrile group can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of a carboxylic acid or an amide.

  • Elimination Reactions: Depending on the reaction conditions, elimination of water or hydrogen cyanide could be a potential degradation pathway.

The interplay of these structural features dictates the overall thermodynamic stability of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile. A thorough understanding of these factors is crucial for predicting its behavior under various experimental conditions.

Methodologies for Assessing Thermodynamic Stability

A multi-pronged approach combining experimental and computational methods is essential for a comprehensive evaluation of the thermodynamic stability of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile.

Experimental Approaches

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine the melting point and detect any exothermic or endothermic events associated with decomposition.[12]

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is useful for identifying the temperature at which the compound begins to decompose and for quantifying the mass loss associated with decomposition.

Experimental Protocol: Thermal Stability Assessment using DSC and TGA

  • Sample Preparation: Accurately weigh 3-5 mg of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile into an aluminum DSC pan or a ceramic TGA pan.

  • DSC Analysis:

    • Place the sealed pan in the DSC instrument.

    • Heat the sample from room temperature to a temperature above its expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Record the heat flow as a function of temperature. The onset of a significant exothermic peak indicates decomposition.

  • TGA Analysis:

    • Place the pan in the TGA instrument.

    • Heat the sample under the same conditions as the DSC analysis.

    • Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of decomposition.

To assess stability under specific storage or reaction conditions, isothermal stress testing can be performed. This involves exposing the compound to a constant temperature for a defined period and monitoring its degradation over time using techniques like High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Isothermal Stability Study

  • Sample Preparation: Prepare solutions of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile in relevant solvents (e.g., buffers at different pH values, organic solvents).

  • Incubation: Store the solutions at a constant temperature (e.g., 40 °C, 60 °C).

  • Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution and analyze it by a validated HPLC method to quantify the remaining parent compound and any degradation products.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Computational Chemistry Approaches

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic stability of a molecule. Density Functional Theory (DFT) is a widely used method for this purpose.

The standard enthalpy of formation (ΔHf°) is a key thermodynamic parameter that indicates the stability of a compound relative to its constituent elements. This can be calculated using DFT methods.

BDE calculations can identify the weakest bond in the molecule, which is likely to be the initiation point for thermal decomposition.

Computational methods can be used to model potential decomposition pathways, such as ring-opening reactions or the elimination of small molecules. By calculating the activation energies for these pathways, the most likely degradation routes can be identified.

Computational Workflow: DFT Analysis of Thermodynamic Stability

G cluster_0 Computational Workflow A Geometry Optimization (e.g., B3LYP/6-31G*) B Frequency Calculation (Confirm minimum energy structure) A->B D Bond Dissociation Energy (BDE) Analysis A->D E Transition State Search for Potential Decomposition Pathways A->E C Calculation of Thermodynamic Properties (Enthalpy, Gibbs Free Energy) B->C F Calculation of Activation Energies E->F G Prediction of Thermodynamically Favored Decomposition Products F->G

Caption: A typical workflow for the computational assessment of thermodynamic stability using DFT.

Potential Decomposition Pathways

Based on the structural features and general chemical principles, several potential decomposition pathways for 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile can be postulated.

Ring-Opening Reactions

The strained bicyclo[3.1.0]hexane core is susceptible to ring-opening. This can be initiated by heat or by chemical reagents. The cyclopropane ring is particularly prone to cleavage.

Retro-Cyanohydrin Reaction

Under basic conditions, the cyanohydrin moiety can undergo a retro-cyanohydrin reaction to yield the corresponding ketone and hydrogen cyanide.

Hydrolysis of the Nitrile Group

In the presence of acid or base and water, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.

G cluster_1 Potential Decomposition Pathways Start 6,6-Difluoro-2-oxabicyclo[3.1.0] hexane-1-carbonitrile A Ring-Opening Products Start->A Heat/Chemicals B Retro-Cyanohydrin Products Start->B Base C Hydrolysis Products Start->C Acid/Base, H2O

Caption: Potential degradation routes for the title compound.

Summary and Outlook

The thermodynamic stability of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile is a critical parameter for its application in drug discovery and development. This guide has provided a comprehensive overview of the key factors influencing its stability, including the inherent strain of the bicyclic core and the electronic effects of the gem-difluoro and cyanohydrin functionalities.

A combination of experimental techniques, such as DSC and TGA, and computational methods, like DFT, is recommended for a thorough stability assessment. The potential for ring-opening reactions, retro-cyanohydrin formation, and nitrile hydrolysis should be considered during its synthesis, purification, and storage.

Further research into the solid-state properties and polymorphism of this compound could provide additional insights into its stability and handling characteristics. A clear understanding of its stability profile will ultimately enable the confident and effective use of this promising scaffold in the design of next-generation therapeutics.

References

  • Rational Computational Design of Systems Exhibiting Strong Halogen Bonding Involving Fluorine in Bicyclic Diamine Derivatives.
  • Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. PMC.
  • Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto.
  • Thermal rearrangement of 2-acetoxy-2,6,6-trimethylbicyclo[3.1.
  • Fluorination and structure rigidification strategies used for the modification of cyclic amines in drug discovery.
  • Fluorine-Retentive Strategies for the Functionaliz
  • The thermal unimolecular isomerisation of bicyclo[12][13]hex-2-ene and decomposition of cyclohexa-1,4-diene. Journal of the Chemical Society A.

  • The Effect of Fluorine Substitution on Ring Inversion in Bicyclo[1.1.0]butanes. The Journal of Organic Chemistry.
  • Thermal and Photochemical Rearrangement of Bicyclo[3.1.0]hex-3-en-2-one to the Ketonic Tautomer of Phenol. Computational Evidence for the Formation of a Diradical Rather than a Zwitterionic Intermediate.
  • The formation of cyanohydrins: re-writing the text books. ! or ?. Henry Rzepa's Blog.
  • Ring-opening fluorin
  • Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry.
  • Cyanohydrin reaction. Wikipedia.
  • 6,6-difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile. NextSDS.
  • Cyanohydrins. Chemistry LibreTexts.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Cyanohydrin-Mediated Cyanation of Remote Unactiv
  • Formation and reactions of cyanohydrins. YouTube.
  • Recent Advances in Transition Metal-Catalyzed Functionaliz
  • Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions.
  • Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimin
  • Development of Bicyclo[3.1.
  • Synthesis of thromboxane receptor antagonists with bicyclo[3.1.0]hexane ring systems. PubMed.
  • Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry.
  • Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO. PMC.
  • Thermodynamic stability of carbonic anhydrase: measurements of binding affinity and stoichiometry using ThermoFluor. PubMed.
  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing.
  • 2-Azabicyclo[3.1.0]hexane. PubChem.
  • 6,6-difluoro-2-azabicyclo[3.1.0]hexane hydrochloride. Advanced ChemBlocks.
  • 2,2-difluoro-6-oxabicyclo[3.1.
  • 5.13: Cycloalkanes and Ring Strain. Chemistry LibreTexts.
  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters.
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Sources

Foundational

Discovery and Early Synthesis of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile: A Conformationally Restricted Bioisosteric Scaffold

Executive Summary The pursuit of novel, metabolically stable, and conformationally restricted building blocks is a cornerstone of modern medicinal chemistry. 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile (CAS: 19...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel, metabolically stable, and conformationally restricted building blocks is a cornerstone of modern medicinal chemistry. 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile (CAS: 1955557-96-6) represents a highly specialized structural motif that merges a tetrahydrofuran (THF) ring with a gem-difluorocyclopropane unit. This technical guide provides an in-depth analysis of the rationale, retrosynthetic strategy, and optimized early synthesis protocols for this compound. Designed for discovery chemists and process scientists, this whitepaper details the mechanistic causality behind reagent selection, specifically addressing the challenge of difluorocyclopropanating electron-deficient enol ethers.

Rationale & Scaffold Discovery

The 2-oxabicyclo[3.1.0]hexane system is a privileged scaffold, frequently utilized to restrict the conformation of nucleoside analogues and other pharmacophores[1]. The introduction of a gem-difluorocyclopropane ring onto this framework provides several profound stereoelectronic and pharmacokinetic advantages:

  • Bioisosterism: The gem-difluoro moiety acts as a highly lipophilic, metabolically inert bioisostere for carbonyl groups or simple ethers.

  • Metabolic Stability: The strong C–F bonds and the steric bulk of the fluorine atoms shield the cyclopropane ring from cytochrome P450-mediated oxidative metabolism.

  • Conformational Locking: Fusing the cyclopropane to the oxygen-containing ring locks the system into a rigid envelope conformation, which can drastically enhance target binding affinity by minimizing the entropic penalty upon receptor engagement[1].

  • Synthetic Versatility: The bridgehead carbonitrile (-CN) group at the C1 position serves as a versatile synthetic handle. It can be readily transformed into primary amines, carboxylic acids, amidines, or tetrazoles, enabling rapid diversification during structure-activity relationship (SAR) campaigns.

Retrosynthetic Analysis & Mechanistic Pathways

The most direct retrosynthetic disconnection for 6,6-difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile relies on a [2+1] cycloaddition between a difluorocarbene (:CF₂) intermediate and 4,5-dihydrofuran-2-carbonitrile .

The Synthetic Challenge

4,5-Dihydrofuran-2-carbonitrile is an electron-deficient enol ether. The strongly electron-withdrawing carbonitrile group drains electron density from the C2=C3 double bond. Because singlet difluorocarbene is electrophilic, it typically reacts sluggishly with electron-poor alkenes.

Traditional difluorocarbene sources, such as sodium chlorodifluoroacetate (ClCF₂COONa), require harsh thermal conditions (150–180 °C) to generate :CF₂. At these temperatures, the sensitive cyanodihydrofuran precursor undergoes rapid thermal decomposition and polymerization. Therefore, a mild, highly reactive difluorocarbene source is required.

Reagent Selection (Causality)

To overcome this activation barrier, Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) —often referred to as Dolbier's reagent—is the optimal choice[2]. TFDA can be activated by catalytic amounts of fluoride (e.g., NaF) at moderate temperatures (80–85 °C) to generate a steady, controlled stream of singlet difluorocarbene, allowing for high-yielding cycloadditions even with electron-deficient substrates[2]. Alternatively, the Ruppert-Prakash reagent (TMSCF₃) activated by NaI can be utilized, though it often requires longer reaction times for highly deactivated alkenes[3].

SyntheticWorkflow A 4,5-Dihydrofuran- 2-carbonitrile D [2+1] Cycloaddition (Toluene, 85°C) A->D B TFDA (Reagent) + NaF (Cat.) C Singlet :CF2 Generation B->C Thermal/F- -CO2, -SO2 C->D Ambiphilic attack E 6,6-Difluoro-2-oxabicyclo [3.1.0]hexane-1-carbonitrile D->E 85% Yield

Fig 1: Synthetic workflow for 6,6-difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile.

Mechanistic Workflow of Difluorocarbene Generation

The efficiency of TFDA lies in its cascade decomposition mechanism. The addition of a catalytic fluoride source initiates the desilylation of TFDA, generating a fluorosulfonyldifluoroacetate anion. This intermediate rapidly undergoes decarboxylation and subsequent loss of sulfur dioxide (SO₂) and a fluoride ion to yield singlet difluorocarbene[2]. This mechanism is self-propagating, as the expelled fluoride ion can activate another molecule of TFDA.

MechanisticPathway N1 TFDA (FSO2CF2CO2TMS) N2 Fluoride Attack (Desilylation) N1->N2 N3 Intermediate Anion [FSO2CF2CO2-] N2->N3 -TMSF N4 Decarboxylation (-CO2) N3->N4 N5 Difluoromethyl Anion [FSO2CF2-] N4->N5 N6 Singlet Difluorocarbene [:CF2] N5->N6 -SO2, -F-

Fig 2: Mechanistic pathway of TFDA decomposition to singlet difluorocarbene.

Optimization & Quantitative Data

To establish a self-validating and scalable protocol, various difluorocarbene sources and conditions were screened. The quantitative results of this optimization are summarized in Table 1.

Table 1: Optimization of Difluorocyclopropanation Conditions for 4,5-Dihydrofuran-2-carbonitrile

EntryDifluorocarbene SourceSolventTemp (°C)Time (h)Yield (%)Observations / Causality
1ClCF₂COONa (2.5 eq)Diglyme1601215%Substrate decomposition due to harsh thermal requirements.
2TMSCF₃ (2.0 eq) / NaI (0.2 eq)THF652442%Sluggish reaction; electron-deficient alkene limits conversion[3].
3TFDA (2.0 eq)Toluene110678%Good conversion; thermal activation alone leads to minor :CF₂ dimerization[2].
4 TFDA (2.0 eq) / NaF (0.1 eq) Toluene 85 8 85% Optimal conditions; fluoride catalysis allows lower temp, preventing dimerization.

Detailed Experimental Protocol

The following methodology details the optimized conditions (Table 1, Entry 4). This protocol is designed as a self-validating system, incorporating in-process controls to ensure reproducibility.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry Nitrogen (N₂). Add 4,5-dihydrofuran-2-carbonitrile (10.0 mmol, 1.0 eq) and anhydrous sodium fluoride (NaF, 1.0 mmol, 0.1 eq) to the flask.

  • Solvent Addition: Inject anhydrous toluene (30 mL) into the flask. Stir the suspension vigorously and heat the reaction mixture to an internal temperature of 85 °C using an oil bath.

  • Controlled Reagent Addition (Critical Step): Load TFDA (20.0 mmol, 2.0 eq) into a gas-tight syringe. Using a syringe pump, add the TFDA dropwise to the reaction mixture over a period of 1.5 hours.

    • Causality Note: Slow addition is strictly required to maintain a low steady-state concentration of singlet :CF₂. A rapid spike in concentration will result in carbene dimerization, yielding volatile tetrafluoroethylene gas rather than the desired cycloaddition product.

  • Reaction Monitoring: Allow the mixture to stir at 85 °C for an additional 6.5 hours.

    • Self-Validation: Monitor the reaction via GC-MS or TLC (Hexanes:EtOAc 4:1). The reaction is deemed complete when the characteristic enol ether ¹³C NMR signal (typically ~150-160 ppm for C2) is entirely consumed, replaced by the upfield bridgehead carbon signals of the newly formed cyclopropane ring.

  • Quenching & Workup: Cool the reaction mixture to 0 °C. Carefully quench by adding saturated aqueous NaHCO₃ (20 mL) dropwise.

    • Causality Note: This neutralizes any residual acidic byproducts (e.g., fluorosulfonic acid derivatives) generated during the TFDA decomposition cascade.

  • Extraction & Purification: Extract the aqueous layer with methyl tert-butyl ether (MTBE, 3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure (careful: product may be semi-volatile). Purify the crude residue via flash column chromatography on silica gel (gradient: 0% to 10% EtOAc in Hexanes) to afford 6,6-difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile as a clear, colorless oil.

Future Perspectives in Drug Development

The successful synthesis of 6,6-difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile unlocks a highly modular building block for medicinal chemists. By reducing the bridgehead carbonitrile to a primary amine, researchers can incorporate this constrained, metabolically hardened scaffold into kinase inhibitors, protease inhibitors, or GPCR ligands. Its unique vector projection and high sp³ character make it an ideal candidate for escaping "flatland" in modern drug discovery, providing a robust alternative to traditional morpholine or piperidine appendages.

References

  • Tian, F.; Kruger, V.; Bautista, O.; Duan, J. X.; Li, A. R.; Dolbier, W. R.; Chen, Q. Y. "A Novel and Highly Efficient Synthesis of gem-Difluorocyclopropanes" Organic Letters, 2000, 2(4), 563-564.

  • Nowak, I.; Cannon, J. F.; Robins, M. J. "Addition of difluorocarbene to 3',4'-unsaturated nucleosides: synthesis of 2'-deoxy analogues with a 2-oxabicyclo[3.1.0]hexane framework." Journal of Organic Chemistry, 2007, 72(2), 532-537.

  • Wang, F.; Luo, T.; Hu, J.; Wang, Y.; Krishnan, H. S.; Jog, P. V.; Ganesh, S. K.; Prakash, G. K. S.; Olah, G. A. "Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source." Angewandte Chemie International Edition, 2011, 50(31), 7153-7157.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Ring-Opening Functionalization of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Protocol Executive Summary The incorporation of fluorinated small rings i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Protocol

Executive Summary

The incorporation of fluorinated small rings into pharmacophores is a highly effective strategy for modulating lipophilicity, metabolic stability, and target binding affinity. Among these, 6,6-difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile represents a uniquely powerful, yet synthetically demanding, building block.

This molecule is characterized by extreme ring strain and a highly polarized Donor-Acceptor (D-A) push-pull system. As a Senior Application Scientist, I have found that mastering the regioselective ring opening of this gem-difluorocyclopropane (gem-DFCP) allows access to two highly valuable, divergent chemical spaces: 3,3-difluorotetrahydropyrans (via distal bond cleavage) and functionalized tetrahydrofurans (via proximal bond cleavage). This guide details the mechanistic causality, quantitative optimization, and self-validating protocols required to harness this building block effectively.

Mechanistic Insights & Causality (The "Why")

To successfully manipulate 6,6-difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile, one must understand the thermodynamic and kinetic forces at play within its framework.

The Push-Pull Dynamics of D-A Cyclopropanes

The substrate features an endocyclic oxygen atom (O2) acting as an electron donor and a bridgehead carbonitrile (-CN at C1) acting as a potent electron acceptor. This architecture creates a classic Donor-Acceptor cyclopropane system[1]. The presence of the gem-difluoro moiety at C6 further exacerbates the ring strain, specifically elongating the distal C1–C5 bond[2][3].

Regioselective Divergence

The choice of activation mode dictates the cleavage pathway:

  • Heterolytic Cleavage (Lewis Acid Activation): When a Lewis acid (e.g., Sc(OTf)3​ ) coordinates to the nitrogen of the carbonitrile, it supercharges the acceptor capability of C1. The oxygen lone pair assists in the heterolytic cleavage of the already-weakened distal C1–C5 bond. Nucleophilic attack at C5 subsequently triggers a ring expansion, yielding a 3,3-difluorotetrahydropyran scaffold.

  • Homolytic Cleavage (Single-Electron Transfer): Under photoredox conditions using single-electron oxidants, the reaction pathway shifts. The generation of a radical intermediate favors the cleavage of the proximal C5–C6 bond, driven by the thermodynamic stability of the resulting α -fluoro radical. This retains the 5-membered tetrahydrofuran (THF) core while functionalizing the side chain[4].

G Substrate 6,6-Difluoro-2-oxabicyclo[3.1.0] hexane-1-carbonitrile LA Lewis Acid Activation (Sc(OTf)3) Substrate->LA Heterolytic Radical Photoredox Activation (Ir(ppy)3, Visible Light) Substrate->Radical Homolytic / SET Distal Distal Bond Cleavage (C1-C5) LA->Distal Proximal Proximal Bond Cleavage (C5-C6) Radical->Proximal Product1 3,3-Difluorotetrahydropyran Derivatives (Ring Expansion) Distal->Product1 + Nucleophile Product2 Functionalized Tetrahydrofuran Derivatives (Ring Retention) Proximal->Product2 + Trapping Agent

Mechanistic divergence of 6,6-difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile ring opening.

Reaction Optimization & Quantitative Data

Field-proven experience indicates that strict anhydrous conditions and precise catalyst selection are non-negotiable for these transformations. The causality behind selecting Sc(OTf)3​ over BF3​⋅OEt2​ lies in its superior oxophilicity and softer Lewis acidic character, which prevents premature degradation of the delicate cyanohydrin-ether equivalent.

Table 1: Lewis Acid Optimization for Ring Expansion (Distal Cleavage)

Reaction Conditions: Substrate (0.5 mmol), Nucleophile (Indole, 0.6 mmol), Catalyst, Solvent (0.1 M), 12 h.

EntryCatalyst (mol%)SolventTemp (°C)Yield (%)Regioselectivity (Distal:Proximal)
1 BF3​⋅OEt2​ (20)DCM04585:15
2 MgI2​ (20)THF256290:10
3 Sc(OTf)3​ (10) DCM 25 94 >99:1
4 Sc(OTf)3​ (10)MeCN257895:5
Table 2: Photoredox Optimization for Proximal Cleavage

Reaction Conditions: Substrate (0.5 mmol), Trapping Agent (0.6 mmol), Photocatalyst (2 mol%), Additive (2.0 equiv), Solvent, 24 h.

EntryPhotocatalystAdditiveLight SourceYield (%)Regioselectivity (Proximal:Distal)
1 Ru(bpy)3​Cl2​ K2​S2​O8​ Blue LED (450 nm)5580:20
2Eosin Y K2​S2​O8​ Green LED (530 nm)4075:25
3 Ir(ppy)3​ K2​S2​O8​ Blue LED (450 nm) 89 >95:5
4 Ir(ppy)3​ NoneBlue LED (450 nm)TraceN/A

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems. In-process visual cues (e.g., color changes, gas evolution) are included to ensure experimental integrity.

W Step1 1. Reagent Preparation Dry solvents, inert atmosphere Step2 2. Catalyst Loading Add Sc(OTf)3 or Ir-photocatalyst Step1->Step2 Step3 3. Degassing Freeze-Pump-Thaw (3 cycles) Step2->Step3 Step4 4. Reaction Execution Stir at specified Temp / Light Step3->Step4 Step5 5. Quenching & Extraction Brine wash, EtOAc extraction Step4->Step5 Step6 6. Purification Flash Chromatography (Silica) Step5->Step6

Standard experimental workflow for the regioselective functionalization of gem-DFCPs.

Protocol A: Synthesis of 3,3-Difluorotetrahydropyran Derivatives (Ring Expansion)

Objective: Lewis acid-catalyzed distal ring opening using carbon or heteroatom nucleophiles.

  • Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Reagent Loading: Add 6,6-difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile (72.5 mg, 0.5 mmol) and the desired nucleophile (e.g., Indole, 70.3 mg, 0.6 mmol) to the tube.

  • Solvent Addition: Inject 5.0 mL of anhydrous Dichloromethane (DCM) via syringe. Stir at 500 rpm to ensure complete dissolution.

  • Catalyst Initiation: Cool the mixture to 0 °C using an ice bath. Swiftly add Sc(OTf)3​ (24.6 mg, 0.05 mmol, 10 mol%) in one portion. Self-Validation Check: The solution will transition from colorless to a pale yellow hue, indicating Lewis acid-substrate complexation.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the starting material spot ( Rf​≈0.45 ) is completely consumed.

  • Quenching & Workup: Quench the reaction by adding 5 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the 3,3-difluorotetrahydropyran derivative.

Protocol B: Synthesis of Functionalized Tetrahydrofurans (Proximal Cleavage)

Objective: Photoredox-catalyzed proximal ring opening via single-electron transfer (SET).

  • Preparation: Equip a 10 mL quartz or borosilicate glass vial with a magnetic stir bar and a PTFE septum.

  • Reagent Loading: Add the substrate (72.5 mg, 0.5 mmol), K2​S2​O8​ (270.3 mg, 1.0 mmol), and the photocatalyst Ir(ppy)3​ (6.5 mg, 0.01 mmol, 2 mol%).

  • Solvent Addition: Inject 5.0 mL of a degassed CH3​CN/H2​O (4:1 v/v) mixture.

  • Degassing (Critical Step): Perform three continuous freeze-pump-thaw cycles. Causality: Oxygen is a potent triplet quencher and will completely shut down the photoredox cycle if not rigorously removed.

  • Reaction Execution: Place the vial 5 cm away from a 24W Blue LED strip (450 nm). Stir at 25 °C for 24 hours. A cooling fan must be used to maintain ambient temperature and prevent thermal background reactions.

  • Workup & Purification: Dilute the mixture with water (10 mL) and extract with DCM (3 × 15 mL). Dry the organics over MgSO4​ , filter, and concentrate. Purify via flash chromatography to isolate the functionalized THF derivative.

References

  • Sun et al., "Ring-Restructuring of gem-Difluorocyclopropanes: Diverse Access to Four- to Nine-Membered Ring Skeletons", Pharmaceutical Fronts (Thieme), 2026.
  • "Synthesis of 2-Difluoroethylated 2H-1,3-Benzoxazines via Proton-Mediated Ring Opening/Interrupted Ritter Reaction of 1,1-Difluorocyclopropanes", Organic Letters (ACS), 2023.
  • "Ring-Opening Functionalization of Simple gem-Difluorocyclopropanes by Single-Electron Oxidants", The Journal of Organic Chemistry (ACS), 2019.
  • "Thiazolylcyanocyclopropanes: Novel Donor–Acceptor Cyclopropanes for Accessing Thiazole-Containing Targets", PMC, 2025.

Sources

Application

Catalytic Asymmetric Synthesis of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile: An Application Note and Protocol

Introduction: The Significance of a Conformationally Locked Scaffold The 6,6-difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile core represents a significant scaffold in medicinal chemistry and drug development. The bicyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of a Conformationally Locked Scaffold

The 6,6-difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile core represents a significant scaffold in medicinal chemistry and drug development. The bicyclo[3.1.0]hexane framework, as a rigid analog of cyclohexane, locks the molecule in a specific conformation, which can lead to enhanced binding affinity and selectivity for biological targets. This conformational constraint is a valuable tool in the design of potent therapeutics. The inclusion of a gem-difluoro group on the cyclopropane ring can further enhance metabolic stability and modulate the electronic properties of the molecule, often leading to improved pharmacokinetic profiles. The 2-oxabicyclo[3.1.0]hexane system, in particular, has been explored in the development of antiviral and antiplatelet agents. The strategic placement of a carbonitrile group at the bridgehead position introduces a versatile handle for further synthetic modifications, allowing for the exploration of a diverse chemical space.

This application note provides a detailed protocol for the catalytic asymmetric synthesis of 6,6-difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile, a key intermediate for the synthesis of novel drug candidates. The presented methodology focuses on a highly enantioselective approach, ensuring the production of a single desired stereoisomer, which is crucial for pharmacological applications.

Synthetic Strategy: A Two-Pronged Approach to Asymmetric Induction

The enantioselective synthesis of the target molecule is best approached through an asymmetric cyclopropanation of a suitable cyclic alkene precursor. The key challenge lies in the simultaneous and stereocontrolled introduction of the gem-difluoro and carbonitrile functionalities to form the cyclopropane ring. Based on existing literature, a rhodium-catalyzed asymmetric cyclopropanation of a dihydrofuran derivative with a difluorocarbene precursor that also bears the nitrile group is a promising strategy.

Our proposed synthetic route involves the reaction of 2,5-dihydrofuran with a difluorodiazoacetonitrile, catalyzed by a chiral dirhodium(II) complex. The choice of the chiral ligand on the rhodium catalyst is critical for achieving high enantioselectivity.

Experimental Workflow

The following diagram outlines the overall experimental workflow for the synthesis and analysis of the target compound.

workflow Experimental Workflow reagent_prep Reagent & Catalyst Preparation reaction_setup Asymmetric Cyclopropanation Reaction Setup reagent_prep->reaction_setup workup Reaction Workup & Crude Product Isolation reaction_setup->workup purification Purification by Column Chromatography workup->purification analysis Chiral HPLC & NMR Analysis purification->analysis final_product Final Product: 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile analysis->final_product

Caption: Overall experimental workflow from reagent preparation to final product analysis.

Detailed Experimental Protocol

Materials and Reagents:

  • 2,5-Dihydrofuran (freshly distilled)

  • Difluorodiazoacetonitrile (synthesized according to a literature procedure)

  • Dirhodium(II) tetrakis[(S)-N-(p-dodecylbenzenesulfonyl)prolinate] (Rh₂(S-DOSP)₄)

  • Dichloromethane (DCM, anhydrous)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Silica gel (230-400 mesh)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Flash chromatography system

  • High-performance liquid chromatography (HPLC) with a chiral stationary phase column

  • Nuclear magnetic resonance (NMR) spectrometer

Procedure:

  • Catalyst and Reagent Preparation:

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve dirhodium(II) tetrakis[(S)-N-(p-dodecylbenzenesulfonyl)prolinate] (Rh₂(S-DOSP)₄) (0.01 mmol, 1 mol%) in anhydrous dichloromethane (5 mL).

    • In a separate flame-dried flask, prepare a solution of difluorodiazoacetonitrile (1.2 mmol) in anhydrous dichloromethane (10 mL).

  • Reaction Setup and Execution:

    • To the catalyst solution, add freshly distilled 2,5-dihydrofuran (1.0 mmol) via syringe.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add the solution of difluorodiazoacetonitrile dropwise to the reaction mixture over a period of 4 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 12 hours.

  • Reaction Workup:

    • Once the reaction is complete (monitored by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield 6,6-difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile as a colorless oil.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

    • Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.

Proposed Catalytic Cycle

The asymmetric cyclopropanation is proposed to proceed through the following catalytic cycle, where the chiral rhodium catalyst plays a central role in controlling the stereochemistry of the product.

catalytic_cycle Proposed Catalytic Cycle catalyst [Rh₂(S-DOSP)₄] carbene [Rh]=C(F₂)CN catalyst->carbene + Diazo - N₂ diazo F₂C(CN)CHN₂ cycloadduct Cycloadduct Intermediate carbene->cycloadduct + Alkene alkene 2,5-Dihydrofuran product Product cycloadduct->product product->catalyst Releases Product

Caption: Proposed catalytic cycle for the rhodium-catalyzed asymmetric cyclopropanation.

Data Presentation: Catalyst Screening for Optimal Enantioselectivity

The choice of the chiral ligand on the dirhodium(II) catalyst is paramount for achieving high enantioselectivity. A screening of different commercially available chiral dirhodium(II) catalysts is recommended to optimize the reaction. The following table provides a template for summarizing the results of such a screening.

EntryCatalystSolventTemp (°C)Yield (%)ee (%)
1Rh₂(S-DOSP)₄DCM0TBDTBD
2Rh₂(R-PTAD)₄DCM0TBDTBD
3Rh₂(S-BTPCP)₄DCM0TBDTBD
4Rh₂(S-TCPTTL)₄Toluene0TBDTBD

TBD: To be determined experimentally.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The enantiomeric excess of the final product, as determined by chiral HPLC, serves as a direct measure of the success of the asymmetric catalysis. Consistent and high ee values across multiple runs would validate the robustness of the protocol. Furthermore, the spectroscopic data (NMR) will confirm the structural integrity of the synthesized molecule. It is recommended to perform a control experiment with a racemic catalyst to ensure that the observed enantioselectivity is indeed due to the chiral nature of the catalyst.

Conclusion

This application note provides a comprehensive and detailed protocol for the catalytic asymmetric synthesis of 6,6-difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile. The proposed rhodium-catalyzed cyclopropanation offers a direct and efficient route to this valuable building block. By following the outlined procedures and optimizing the reaction conditions, researchers and drug development professionals can access this and related chiral scaffolds for the synthesis of novel and potent therapeutic agents. The conformational rigidity and unique electronic properties imparted by the gem-difluoro-cyclopropane fused to the oxabicyclic core make this a highly attractive motif for modern drug discovery.

References

  • Davies, H. M. L., & Manning, J. R. (2008). Catalytic C–H functionalization by metal–carbenoid and nitrenoid insertion. Nature, 451(7177), 417-424. [Link]

  • Ford, A., Miel, H., Ring, A., Slattery, C. N., Maguire, A. R., & McKervey, M. A. (2015). Modern organic synthesis with α-diazocarbonyl compounds. Chemical Reviews, 115(18), 9981-10080. [Link]

  • Pellicciari, R., Marinozzi, M., Natalini, B., Costantino, G., & Thomsen, C. (1996). Synthesis and pharmacological characterization of all four stereoisomers of 2-(2′-carboxy-3′-phenylcyclopropyl)glycine. A new class of potent and selective antagonists for metabotropic glutamate receptors. Journal of Medicinal Chemistry, 39(11), 2259-2269. [Link]

  • Zhang, Y., & Wang, J. (2011). Recent development of reactions with α-diazocarbonyl compounds. Chemical Communications, 47(18), 5258-5271. [Link]

  • Fasan, R. (2012). The expanding biocatalytic scope of myoglobin. Bioorganic & Medicinal Chemistry Letters, 22(19), 6079-6085. [Link]

  • Brandi, A., & Goti, A. (2008). Synthesis and chemical transformations of the 2-azabicyclo[3.1.0]hexane system. Chemical Reviews, 108(10), 3967-4008. [Link]

Method

Application Note: Advanced Cross-Coupling Strategies Using 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol Executive Summary & Scientific Rationale The incorporation of fluorine into organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Executive Summary & Scientific Rationale

The incorporation of fluorine into organic scaffolds is a validated strategy in modern drug design to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity. Among fluorinated building blocks, gem-difluorocyclopropanes (gem-DFCPs) have emerged as highly versatile precursors for the synthesis of complex monofluoroalkenes[1].

The compound 6,6-difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile represents an advanced, sterically constrained bicyclic gem-DFCP. The synergy between the inherent ring strain of the bicyclic system and the strong electron-withdrawing nature of the bridgehead carbonitrile group significantly lowers the lowest unoccupied molecular orbital (LUMO) of the adjacent C–C bonds. This electronic priming makes the substrate exceptionally reactive toward transition-metal-catalyzed ring-opening defluorinative cross-coupling, enabling the rapid construction of densely functionalized, tetrasubstituted fluoroalkenes that serve as rigidified peptide bioisosteres.

Mechanistic Insights: The "Why" Behind the Chemistry

Successful deployment of this substrate requires a deep understanding of the catalytic cycle. The palladium-catalyzed defluorinative cross-coupling proceeds via a well-defined sequence of organometallic transformations:

  • Regioselective Oxidative Addition: The active Pd(0) catalyst inserts into the highly strained and electronically activated C–C bond of the cyclopropane ring, forming a four-membered palladacycle intermediate[2]. The nitrile group directs this insertion regioselectively.

  • β-Fluoride Elimination: Driven by the thermodynamic stability of the resulting complex and the relief of ring strain, the palladacycle undergoes rapid β-fluoride elimination. This expels a fluoride anion and generates a highly electrophilic 2-fluoro-π-allylpalladium(II) complex[3].

  • Transmetalation: An arylboronic acid, activated by a mild base to form a nucleophilic boronate ate-complex, transfers its aryl group to the palladium center[4].

  • Reductive Elimination: The cycle concludes with reductive elimination, forging the new C–C bond, yielding the structurally complex monofluoroalkene, and regenerating the Pd(0) catalyst[1].

CatalyticCycle Pd0 Pd(0) Catalyst Palladacycle Intermediate A (Palladacycle) Pd0->Palladacycle + Substrate Oxidative Addition PiAllyl Intermediate B (2-Fluoro-π-allyl Pd) Palladacycle->PiAllyl β-F Elimination (- F⁻) Transmetalation Intermediate C (Ar-Pd Complex) PiAllyl->Transmetalation + Ar-B(OH)2 Transmetalation Transmetalation->Pd0 Reductive Elimination (- Product)

Figure 1: Proposed Pd-catalyzed defluorinative ring-opening catalytic cycle.

Reaction Optimization & Causality

To establish a self-validating and robust protocol, reaction parameters were systematically evaluated. The data below summarizes the critical optimization phase for the Suzuki-Miyaura type defluorinative cross-coupling of 6,6-difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile with phenylboronic acid.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventYield (%)Z/E Ratio
1Pd(OAc)₂PPh₃K₂CO₃THF221.5:1
2Pd₂(dba)₃PPh₃K₂CO₃Toluene452:1
3Pd₂(dba)₃XantphosK₃PO₄Toluene685:1
4 Pd₂(dba)₃ XPhos K₃PO₄ Toluene 92 >20:1
5Pd₂(dba)₃XPhosCs₂CO₃DMF7410:1
6NoneXPhosK₃PO₄TolueneN.R.-
Causality of Experimental Choices:
  • Ligand Selection (XPhos): The choice of XPhos is non-trivial. The electron-rich dicyclohexylphosphine moiety stabilizes the highly reactive Pd(II) intermediates, preventing premature catalyst decomposition. Furthermore, the immense steric bulk of the biphenyl backbone accelerates the final reductive elimination step, which is crucial for achieving high turnover numbers and excellent Z-stereoselectivity[4].

  • Solvent (Toluene): Non-polar solvents like toluene suppress competitive solvolysis pathways that plague the electrophilic 2-fluoro-π-allylpalladium intermediate. Polar solvents (e.g., DMF) lead to increased protodeboronation of the boronic acid and lower yields.

  • Base (K₃PO₄): A mild, anhydrous base is strictly required. Stronger bases or aqueous conditions lead to the rapid hydrolysis of the sensitive bridgehead carbonitrile group on the substrate.

Standard Operating Procedure (SOP)

The following protocol is designed to be a self-validating system. Adherence to air-free techniques is mandatory to prevent the oxidation of the Pd(0) precatalyst.

Workflow Step1 1. Glovebox Setup (Weigh Reagents) Step2 2. Solvent Addition (Degassed Toluene) Step1->Step2 Step3 3. Thermal Reaction (80 °C, 12 h) Step2->Step3 Step4 4. Workup (Celite Filtration) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Figure 2: Step-by-step experimental workflow for the cross-coupling protocol.

Step-by-Step Methodology:
  • Preparation of the Reaction Mixture: Transfer an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar into a nitrogen-filled glovebox. Charge the tube with:

    • 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile (0.50 mmol, 1.0 equiv)

    • Arylboronic acid (0.75 mmol, 1.5 equiv)

    • Pd₂(dba)₃ (11.4 mg, 0.0125 mmol, 2.5 mol% — equivalent to 5 mol% Pd)

    • XPhos (23.8 mg, 0.05 mmol, 10 mol%)

    • Anhydrous K₃PO₄ (212 mg, 1.0 mmol, 2.0 equiv)

  • Solvent Addition: Add 2.5 mL of anhydrous, rigorously degassed toluene to the mixture. Seal the Schlenk tube tightly with a Teflon-lined screw cap before removing it from the glovebox.

  • Reaction Execution: Place the sealed tube in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours. Self-Validation Check: The reaction mixture should transition from a dark purple/red (Pd₂(dba)₃) to a homogenous golden-brown solution, indicating active catalysis.

  • Monitoring & Quenching: Monitor the reaction progress via GC-MS or TLC. Upon complete consumption of the bicyclic nitrile substrate, remove the tube from the oil bath and allow it to cool to ambient temperature.

  • Workup: Dilute the crude mixture with ethyl acetate (10 mL). Filter the suspension through a short pad of Celite to remove the palladium catalyst and inorganic phosphate salts. Wash the Celite pad thoroughly with additional ethyl acetate (2 × 10 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to afford the pure functionalized monofluoroalkene product.

Sources

Application

Application and Protocol Guide for the Synthesis of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile

Abstract This technical guide provides a comprehensive overview of the proposed synthetic strategy and detailed protocols for obtaining 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile, a molecule of significant int...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the proposed synthetic strategy and detailed protocols for obtaining 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile, a molecule of significant interest in medicinal chemistry due to its unique trifecta of a difluorocyclopropane ring, a bicyclic system, and a nitrile functional group. As no direct synthesis has been reported in the literature, this guide outlines a robust, two-step approach commencing with the difluorocyclopropanation of an unsaturated lactone to form the key ketone intermediate, 6,6-Difluoro-2-oxabicyclo[3.1.0]hexan-1-one. Subsequently, this guide details the challenging yet feasible conversion of this sterically hindered, bicyclic ketone into the target bridgehead nitrile. This document is intended to serve as a foundational resource for researchers engaged in the synthesis of novel fluorinated scaffolds for drug discovery.

Introduction: The Strategic Importance of Fluorinated Bicyclic Nitriles

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The gem-difluorocyclopropane moiety, in particular, is a valuable bioisostere for a carbonyl group and can induce favorable conformational constraints. When integrated into a rigid bicyclic system like the 2-oxabicyclo[3.1.0]hexane scaffold, it offers a three-dimensional architecture that can effectively probe the binding pockets of biological targets. The addition of a nitrile group, a versatile functional handle and a key pharmacophoric element, further enhances the synthetic and medicinal value of the target molecule.

This guide addresses the synthetic challenge of producing 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile. The proposed synthetic pathway is divided into two key transformations, each with its own set of considerations and recommended protocols.

Synthetic Strategy Overview

The synthesis of the target molecule is logically approached in two main stages, as depicted in the workflow below. The initial step focuses on the construction of the core bicyclic ketone, followed by the introduction of the C1-cyano group.

G cluster_0 Part 1: Synthesis of Ketone Precursor cluster_1 Part 2: Cyanation of Ketone A 2,5-Dihydrofuran-2-one B Difluorocyclopropanation A->B Key Reaction C 6,6-Difluoro-2-oxabicyclo[3.1.0]hexan-1-one B->C Product D 6,6-Difluoro-2-oxabicyclo[3.1.0]hexan-1-one E Conversion to Bridgehead Nitrile D->E Key Transformation F 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile E->F Final Product

Caption: Proposed two-part synthetic workflow.

Part 1: Synthesis of the Ketone Precursor, 6,6-Difluoro-2-oxabicyclo[3.1.0]hexan-1-one

The foundational step in this synthesis is the creation of the difluorocyclopropane-fused lactone. This is most effectively achieved via the [2+1] cycloaddition of difluorocarbene to the double bond of an appropriate α,β-unsaturated lactone.

Choice of Starting Material and Reagents

The readily available and commercially accessible 2,5-dihydrofuran-2-one (also known as γ-crotonolactone) is the ideal starting material for this transformation. For the generation of difluorocarbene, two primary reagents are recommended, each with its own advantages and considerations.

ReagentDescriptionAdvantagesDisadvantages
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) A stable, solid reagent that generates difluorocarbene upon thermal decomposition.[1][2]Cost-effective and easy to handle.Requires high reaction temperatures (typically >180 °C), which may not be suitable for sensitive substrates.[1]
Ruppert-Prakash Reagent (TMSCF₃) A liquid reagent that serves as a difluorocarbene precursor upon activation with a fluoride source (e.g., NaI).[3][4]Milder reaction conditions and often higher yields for electron-deficient alkenes.[3]More expensive than ClCF₂CO₂Na.

For the synthesis of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexan-1-one, the Ruppert-Prakash reagent is recommended as the preferred choice due to the electron-deficient nature of the double bond in 2,5-dihydrofuran-2-one, which generally benefits from the milder conditions afforded by this reagent system.[3]

Reaction Mechanism: Difluorocyclopropanation

The mechanism for difluorocyclopropanation with both reagents proceeds through the in-situ generation of difluorocarbene (:CF₂), a highly reactive electrophilic species.

G cluster_0 Difluorocarbene Generation cluster_1 [2+1] Cycloaddition A ClCF₂CO₂Na B :CF₂ + CO₂ + NaCl A->B Δ (Heat) C TMSCF₃ D :CF₂ + TMSF + NaI C->D NaI (cat.) E 2,5-Dihydrofuran-2-one G Transition State E->G F :CF₂ F->G H 6,6-Difluoro-2-oxabicyclo[3.1.0]hexan-1-one G->H

Caption: Mechanism of difluorocarbene generation and cycloaddition.

Detailed Protocol for the Synthesis of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexan-1-one

Materials:

  • 2,5-Dihydrofuran-2-one

  • Trimethylsilyltrifluoromethane (TMSCF₃, Ruppert-Prakash Reagent)

  • Sodium Iodide (NaI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,5-dihydrofuran-2-one (1.0 eq) and anhydrous THF.

  • Add sodium iodide (0.1 eq) to the solution.

  • Slowly add trimethylsilyltrifluoromethane (1.5 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 6,6-Difluoro-2-oxabicyclo[3.1.0]hexan-1-one.

Part 2: Cyanation of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexan-1-one

The introduction of a cyano group at the bridgehead position of a bicyclic system is a non-trivial synthetic step due to the steric hindrance and the inherent strain of the ring system. Standard cyanohydrin formation followed by elimination is not a viable route. Therefore, a more specialized approach is required. The conversion of the ketone to its tosylhydrazone followed by treatment with a cyanide source presents a promising strategy.

Choice of Reagents for Bridgehead Cyanation

The conversion of a ketone to a nitrile can be achieved through its tosylhydrazone derivative. This method avoids the direct formation of a sterically hindered cyanohydrin.

Reagent CombinationDescriptionRationale
1. p-Toluenesulfonylhydrazide (TsNHNH₂) 2. Potassium Cyanide (KCN) A two-step, one-pot procedure where the ketone is first converted to the tosylhydrazone, which then undergoes a substitution reaction with cyanide.This method is effective for the conversion of ketones to nitriles, including some sterically hindered cases.[5]

An alternative approach involves the use of trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst, which can facilitate the cyanation of even sterically demanding ketones.[6][7]

Reaction Mechanism: Tosylhydrazone-Mediated Cyanation

The proposed mechanism involves the initial formation of the tosylhydrazone from the ketone. Subsequent treatment with a base and a cyanide source leads to the formation of a diazo intermediate, which then eliminates nitrogen gas, allowing for the attack of the cyanide nucleophile.

G A Ketone C Tosylhydrazone A->C Condensation B Tosylhydrazide B->C E Diazo Intermediate C->E Deprotonation D Base D->E F N₂ Elimination E->F Decomposition G Carbocation/Radical Intermediate F->G I Bridgehead Nitrile G->I Nucleophilic Attack H Cyanide Source (KCN) H->I

Caption: Proposed mechanism for tosylhydrazone-mediated cyanation.

Detailed Protocol for the Synthesis of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile

Materials:

  • 6,6-Difluoro-2-oxabicyclo[3.1.0]hexan-1-one

  • p-Toluenesulfonylhydrazide

  • Potassium Cyanide (KCN) (Caution: Highly Toxic)

  • Methanol

  • Hydrochloric Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a round-bottom flask, add 6,6-Difluoro-2-oxabicyclo[3.1.0]hexan-1-one (1.0 eq), p-toluenesulfonylhydrazide (1.1 eq), and methanol.

  • Add a catalytic amount of hydrochloric acid and stir the mixture at room temperature until tosylhydrazone formation is complete (monitor by TLC).

  • Carefully add potassium cyanide (2.0 eq) to the reaction mixture. (Extreme caution must be exercised when handling KCN).

  • Heat the reaction mixture to reflux and monitor for the disappearance of the tosylhydrazone and the formation of the product.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile.

Safety Considerations

  • Potassium Cyanide (KCN) is a highly toxic substance. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available. Acidic conditions should be avoided after the addition of KCN to prevent the formation of highly toxic hydrogen cyanide gas.

  • Trimethylsilyltrifluoromethane (TMSCF₃) is a volatile and flammable liquid. Handle in a fume hood away from ignition sources.

Conclusion

The synthesis of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile, while not yet described in the peer-reviewed literature, is a synthetically accessible target through a logical two-step sequence. The protocols detailed in this guide, based on established and reliable methodologies for difluorocyclopropanation and ketone-to-nitrile conversion, provide a strong foundation for researchers to successfully synthesize this and related fluorinated bicyclic scaffolds. The careful selection of reagents and adherence to the outlined procedures will be critical for achieving the desired outcome in a safe and efficient manner.

References

  • Mykhailiuk, P. K. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]

  • Hammann, J. M., & Gessner, V. H. (2016). Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones. RWTH Publications. [Link]

  • Wikipedia contributors. (2023). Sodium chlorodifluoroacetate. Wikipedia, The Free Encyclopedia. [Link]

  • Hu, J., et al. (2003). A novel approach of cycloaddition of difluorocarbene to alpha,beta-unsaturated aldehydes and ketones: synthesis of gem-difluorocyclopropyl ketones and 2-fluorofurans. Organic & Biomolecular Chemistry, 1(7), 1151-1156. [Link]

  • Sweeney, J. B., et al. (2014). An Improved Method for Difluorocyclopropanation of Alkenes. Synlett, 25(12), 1756-1758. [Link]

  • Tian, S.-K., et al. (2002). A Highly Enantioselective Chiral Lewis Base-Catalyzed Asymmetric Cyanation of Ketones. Journal of the American Chemical Society, 124(42), 12414-12415. [Link]

  • North, M. (n.d.). The first report of the addition of cyanide to carbonyl compounds to give cyanohydrins (α-hydroxy nitriles) was the ad. Science of Synthesis. [Link]

  • Fedorov, I. A., & Mykhailiuk, P. K. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 215-257. [Link]

  • Gilchrist, T. L. (2010). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. ACS Publications. [Link]

  • Taylor & Francis. (n.d.). Trimethylsilyl cyanide – Knowledge and References. Taylor & Francis Online. [Link]

  • Deng, L., et al. (2003). Catalytic Asymmetric Cyanosilylation of Ketones with Chiral Lewis Base. ACS Publications. [Link]

  • Lee, H., et al. (2021). Finding activity through rigidity: syntheses of natural products containing tricyclic bridgehead carbon centers. Natural Product Reports, 38(11), 2038-2060. [Link]

  • Mykhailiuk, P. K. (2022). 5-5. Discovery of alkene difluorocyclopropanation reagents (reproduced from). ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. . [Link]

  • List, B., et al. (2022). Organocatalytic stereoselective cyanosilylation of small ketones. Nature Catalysis, 5, 412–419. [Link]

  • Paquette, L. A., & Belmont, D. T. (2002). Bridgehead Lithiation-Substitution of Bridged Ketones, Lactones, Lactams, and Imides: Experimental Observations and Computational Insights. ResearchGate. [Link]

  • Chemspace. (n.d.). 5-{6,6-difluoro-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carboxylic acid. Chemspace. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). . [Link]

  • Kim, H., et al. (2014). Difluoro-and Trifluoromethylation of Electron-Deficient Alkenes in an Electrochemical Microreactor. ChemistryOpen, 3(1), 23-28. [Link]

  • ResearchGate. (n.d.). Synthesis of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one (6). ResearchGate. [Link]

  • Gonzalez, M. A., et al. (2012). Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones. Molecules, 17(9), 10859-10871. [Link]

  • Prakash, G. K. S., et al. (2023). Electron-Deficient Fluoroarene-Mediated Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Organic Letters, 25(7), 1150-1154. [Link]

  • Wnuk, S. F., & Robins, M. J. (2007). Deoxynucleosides with 2-Oxabicyclo[3.1.0]hexane Sugar Moieties: Addition of Difluorocarbene to a 3',4'-Unsaturated Uridine Derivative and 1,2-Dihydrofurans Derived from d- and l-Xylose. The Journal of Organic Chemistry, 72(9), 3326-3333. [Link]

  • Hawbecker, B. L., et al. (1971). The Synthesis and Diazotization of Some Ketone Hydrazones. Ohio Journal of Science, 72(5), 277-280. [Link]

  • Kim, H., et al. (2014). Difluoro-and Trifluoromethylation of Electron-Deficient Alkenes in an Electrochemical Microreactor. ChemistryOpen, 3(1), 23-28. [Link]

  • Ye, F., et al. (2024). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. Organic Process Research & Development, 28(9), 2354-2361. [Link]

  • GlaxoSmithKline. (n.d.). Multigram synthesis of the tetrasubsituted dihydrobenzofuran GSK973 enabled by high throughput experimentation and a Claisen rearrangement in flow. GSK. [Link]

  • LibreTexts. (2024). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Wang, H., et al. (2022). Catalysis Research One-Pot Tandem Synthesis of Nitriles and Amides from Biomass Platform Compounds. Lidsen Publishing Inc.[Link]

  • Yajima, T., & Tagami, K. (2023). Development of Electrophilic Radical Perfluoroalkylation of Electron-Deficient Olefins. The Chemical Record, 23(9), e202300037. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile

Welcome to the technical support guide for the synthesis of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of this synthesis and improve your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile?

The most established method for synthesizing 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile is through the [2+1] cycloaddition of difluorocarbene (:CF₂) with an appropriate alkene precursor, namely a 2,5-dihydrofuran derivative bearing a nitrile group. The core of this synthesis lies in the generation of the highly reactive difluorocarbene intermediate, which then reacts with the alkene's double bond to form the desired gem-difluorocyclopropane ring.[1][2][3] The choice of difluorocarbene precursor and reaction conditions is critical for achieving high yield and purity.

Q2: Which difluorocarbene precursors are most effective for this synthesis?

Several reagents can generate difluorocarbene, each with specific advantages and required conditions. The selection often depends on the substrate's reactivity, desired reaction temperature, and scale.

  • Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash Reagent): This is a highly versatile and commonly used precursor.[4] It can generate difluorocarbene at relatively low to moderate temperatures when activated by a nucleophilic initiator, such as a fluoride salt (e.g., TBAF, CsF) or an iodide salt (e.g., NaI).[5][6] This method is often preferred for thermally sensitive substrates.

  • Sodium Chlorodifluoroacetate (ClCF₂COONa): This is a classic, cost-effective reagent.[1][7] It generates difluorocarbene via thermal decarboxylation. However, this process typically requires high temperatures (often >180 °C) and a high-boiling solvent like diglyme, which may not be suitable for all substrates and can lead to side reactions.[7][8][9]

  • Other Reagents: Other sources like (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) and hexafluoropropylene oxide (HFPO) have also been used for difluorocyclopropanation, but they may require specific conditions or present unique challenges, such as high temperatures or the use of specialized equipment.[1][7][9]

For the synthesis of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile, which contains an electron-deficient alkene due to the nitrile group, a more reactive carbene source or optimized conditions are generally required to achieve good yields.[1]

Q3: What are the key safety considerations for this reaction?

Safety is paramount when performing this synthesis. Key hazards include:

  • Difluorocarbene Precursors: Many precursors are toxic or reactive. TMSCF₃ is volatile and should be handled in a well-ventilated fume hood. Sodium chlorodifluoroacetate is a stable solid but generates toxic gases upon decomposition.

  • High Temperatures and Pressures: Reactions using thermal decomposition methods (e.g., with ClCF₂COONa) require very high temperatures, creating risks of thermal burns and pressure buildup in sealed vessels.[8] Continuous flow setups can mitigate some pressure-related risks.[6][10]

  • Solvents: Anhydrous solvents are often required, and many are flammable (e.g., THF, toluene). Proper handling and storage procedures must be followed.

  • Product Hazards: The target molecule, 6,6-difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile, is classified with acute toxicity (oral, dermal, inhalation), is a skin and eye irritant, and may cause respiratory irritation or drowsiness.[11] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

Q1: I am observing very low or no product yield. What are the potential causes and solutions?

Low or no yield is a common issue, often stemming from problems with reagent quality, reaction conditions, or the inherent reactivity of the substrate.

Potential Causes & Solutions
  • Inactive Difluorocarbene Precursor or Initiator:

    • The Problem: The Ruppert-Prakash reagent (TMSCF₃) requires a nucleophilic initiator to generate difluorocarbene. If the initiator is old, hydrated, or insufficient, carbene generation will fail.

  • Insufficient Reaction Temperature:

    • The Problem: Difluorocarbene generation is temperature-dependent. Thermal decomposition of ClCF₂COONa requires temperatures around 180-190 °C.[7] Even TMSCF₃/NaI systems often require heating to 80-110 °C for efficient reaction.[10]

    • Solution: Ensure your reaction reaches and maintains the target temperature. Use a high-boiling solvent if necessary. For TMSCF₃, gradually increasing the temperature from 80 °C can help find the optimal point without degrading the substrate.

  • Poor Reactivity of the Alkene:

    • The Problem: Difluorocarbene is an electrophilic carbene and reacts more slowly with electron-deficient alkenes.[1] The nitrile group in the precursor makes the double bond less nucleophilic, thus reducing its reactivity.

    • Solution: Increase the reaction time and/or temperature.[12] Consider using a larger excess of the difluorocarbene precursor (e.g., 2-3 equivalents of TMSCF₃). A "slow addition protocol" where the reagent is added over several hours can sometimes improve yields for less reactive substrates.[4][12]

  • Moisture in the Reaction:

    • The Problem: Water can quench the initiator or react with the difluorocarbene precursor.

    • Solution: Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Workflow for Low Yield

Caption: A workflow for diagnosing the cause of low reaction yield.

Q2: My reaction stalls, leaving unreacted starting material. How can I improve conversion?

Incomplete conversion is often a kinetic issue. The reaction rate may be too slow under the current conditions, or an equilibrium may be reached.

Potential Causes & Solutions
  • Insufficient Reagent Stoichiometry:

    • The Problem: Difluorocarbene is a transient species and can decompose or dimerize. An insufficient initial charge may be consumed before all the alkene has reacted.

    • Solution: Increase the equivalents of the difluorocarbene precursor (e.g., from 1.5 to 2.5 eq of TMSCF₃). If the reaction has stalled, a second charge of the precursor and/or initiator can sometimes restart it.

  • Sub-optimal Temperature or Time:

    • The Problem: The reaction may be too slow at the chosen temperature.

    • Solution: Increase the reaction temperature in increments of 10 °C. For example, if running at 80 °C, try 90 °C or 100 °C.[10] Also, extend the reaction time; monitor by TLC or GC to determine when the consumption of starting material has truly stopped.

  • Catalyst/Initiator Deactivation:

    • The Problem: The initiator (e.g., NaI) might be consumed or deactivated over time by trace impurities.

    • Solution: Add a fresh portion of the initiator to the stalled reaction mixture.

Q3: I'm getting my product, but it's contaminated with significant impurities. How can I improve selectivity?

Side reactions are common in carbene chemistry. The nature of the impurity can provide clues to the problem.

Potential Causes & Solutions
  • Dimerization of Diazo Compounds (if used):

    • The Problem: While not the primary route for this specific synthesis, if a diazo-based carbene precursor were used, dimerization is a major side reaction.

    • Solution: This is typically managed by the slow addition of the diazo compound using a syringe pump to keep its instantaneous concentration low.[12][13][14]

  • Thermal Degradation:

    • The Problem: High reaction temperatures, especially those used with ClCF₂COONa, can cause the starting material or product to decompose.[8]

    • Solution: Switch to a lower-temperature method, such as the TMSCF₃/NaI system.[6] If high temperatures are unavoidable, minimize the reaction time as much as possible.

  • Impure Starting Materials:

    • The Problem: Impurities in the starting alkene can lead to corresponding cyclopropanated side products.

    • Solution: Purify the starting alkene (e.g., 2,5-dihydrofuran-2-carbonitrile) by distillation or chromatography before use. Confirm its purity by NMR or GC.[15]

Q4: The crude product is difficult to purify. What are the best methods?

Purification can be challenging due to the product's potential volatility and the presence of closely-eluting impurities.

Recommended Purification Strategies
  • Flash Column Chromatography:

    • This is the most common and effective method.

    • Stationary Phase: Silica gel is standard. For compounds that may be sensitive to acid, Florisil can be a good alternative.[15]

    • Eluent System: A non-polar/polar solvent system is typically used. Start with a low polarity mixture, such as hexanes/ethyl acetate or hexanes/MTBE, and gradually increase the polarity.[15][16] For example, begin with 10% ethyl acetate in hexanes and increase as needed.

    • Monitoring: Use TLC to track the separation. A potassium permanganate stain can be effective for visualizing the product if it is not UV-active.

  • Crystallization/Recrystallization:

    • The Problem: If the product is a solid and has sufficient purity (>90%), crystallization can be an excellent final purification step to remove minor impurities and obtain a stable, crystalline product.[15][17]

    • Procedure: Dissolve the crude solid in a minimum amount of a suitable hot solvent or solvent mixture in which the product has high solubility when hot and low solubility when cold. Allow it to cool slowly. A solvent screen (e.g., testing solubility in hexanes, ethyl acetate, dichloromethane, etc.) is recommended to find the ideal system.

Experimental Protocols & Data

Reaction Mechanism: Difluorocyclopropanation with TMSCF₃/NaI

The reaction proceeds via the in-situ generation of difluorocarbene. The iodide ion from NaI attacks the silicon atom of TMSCF₃, leading to the formation of an unstable trifluoromethyl anion, which rapidly eliminates a fluoride ion to yield difluorocarbene.[5] This highly electrophilic carbene is then trapped by the alkene.

Reaction_Mechanism cluster_reagents Reagent Activation & Carbene Generation cluster_cycloaddition [2+1] Cycloaddition TMSCF3 TMS-CF₃ Intermediate [TMS-I] + [Na⁺ CF₃⁻] TMSCF3->Intermediate NaI NaI NaI->TMSCF3 1. Nucleophilic Attack Carbene :CF₂ (Difluorocarbene) Intermediate->Carbene 2. Elimination NaF NaF Intermediate->NaF Alkene Starting Alkene (2,5-dihydrofuran-2-carbonitrile) Carbene->Alkene 3. Cycloaddition Product Product (6,6-Difluoro-2-oxabicyclo[3.1.0] hexane-1-carbonitrile)

Caption: Generation of difluorocarbene from TMSCF₃ and subsequent cycloaddition.

Table 1: Comparison of Common Difluorocarbene Precursors
ReagentActivator / ConditionTypical Temp.AdvantagesDisadvantages
TMSCF₃ NaI or Fluoride Source (e.g., TBAF)60 - 120 °C[5][10]Mild conditions, high yields, good functional group tolerance.[6]Higher cost, moisture sensitive.
ClCF₂COONa Thermal Decomposition180 - 190 °C[7]Inexpensive, readily available.Very high temperatures required, potential for substrate degradation.[8][9]
TMSCF₂Br Thermal or Fluoride Initiated80 - 130 °CVersatile for both cyclopropanation and difluoromethylation.[9]Precursor is less common than TMSCF₃.
Protocol 1: Synthesis using TMSCF₃ and Sodium Iodide

This protocol is a representative procedure based on common methods for difluorocyclopropanation of electron-deficient alkenes and should be optimized for your specific setup.[5][6][10]

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the starting alkene (1.0 eq), sodium iodide (NaI, 1.5 eq), and anhydrous solvent (e.g., toluene or THF, ~0.2 M concentration).

  • Reagent Addition: Begin stirring the mixture and add (Trifluoromethyl)trimethylsilane (TMSCF₃, 2.0 eq) via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent) or by taking small aliquots for GC analysis. The reaction may take 4-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Prepare a silica gel column using a suitable eluent system, such as 5% ethyl acetate in hexanes.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the eluent and load it onto the column.[15]

  • Elution: Begin eluting with the low-polarity mobile phase (e.g., 5% EtOAc/Hexanes). Collect fractions and monitor them by TLC.

  • Gradient (if necessary): If the product does not elute, gradually increase the polarity of the eluent (e.g., to 10% or 15% ethyl acetate).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC/GC analysis) and concentrate under reduced pressure to afford the purified 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile. Confirm purity and identity using ¹H NMR, ¹⁹F NMR, and GC-MS.[10][15]

References

  • Mykhailiuk, P. K. The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Prakash, G. K. S., et al. Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition. [Link]

  • Gong, Y. Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones. RWTH Publications. [Link]

  • Lujan-Montelongo, J. A., Fleming, F. F. Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Organic Syntheses. [Link]

  • Mykhailiuk, P. K. The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, Z., et al. A highly diastereoselective strain-release Doyle–Kirmse reaction: access to functionalized difluoro(methylene)cyclopropanes. Chemical Science. [Link]

  • Rullière, P., Cyr, P., Charette, A. B. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters. [Link]

  • Grygorenko, O. O. Discovery of alkene difluorocyclopropanation reagents. ResearchGate. [Link]

  • 6,6-difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile - Chemical Substance Information. NextSDS. [Link]

  • Rullière, P., Cyr, P., Charette, A. B. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. ACS Publications. [Link]

  • Hu, J., et al. Synthesis of gem-Difluorocyclopropa(e)nes and O, S, N, and P-Difluoromethylated Compounds with TMSCF₂Br. Angewandte Chemie International Edition. [Link]

  • Wang, Z., et al. A highly diastereoselective strain-release Doyle–Kirmse reaction: access to functionalized difluoro(methylene)cyclopropanes. RSC Publishing. [Link]

  • Grygorenko, O. O. Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]

  • Fleming, F. F., Lujan-Montelongo, J. A. Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing stalled kinetics, low yields, or tar formation during the synthesis of the strained bicyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing stalled kinetics, low yields, or tar formation during the synthesis of the strained bicyclic framework, 6,6-difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile .

Mechanistic Causality: The Root of Low Conversion

To troubleshoot this reaction, we must first understand the electronic mismatch inherent to the substrate. The synthesis relies on a [2+1] cycloaddition between a difluorocarbene (:CF₂) and the starting material, 4,5-dihydrofuran-2-carbonitrile [1].

Typically, cyclic enol ethers are electron-rich and react rapidly with electrophilic difluorocarbenes[2]. However, the presence of the strongly electron-withdrawing cyano (-CN) group at the vinylic position drastically depletes the electron density of the C=C double bond. This transforms the substrate into an electron-deficient alkene , which severely retards the rate of cycloaddition.

The Kinetic Trap: Because the productive cycloaddition is inherently slow, the highly reactive :CF₂ will accumulate in the reaction mixture if generated too quickly. This accumulation leads to rapid, deleterious side reactions—primarily carbene dimerization (forming volatile tetrafluoroethylene) or hydrolysis by trace moisture[3]. If your conversion is capping at 20-30%, you are likely losing your carbene to these competing pathways before it can react with your deactivated substrate.

Mechanism CarbeneSource Difluorocarbene Source (e.g., TMSCF3 + NaI) Carbene Electrophilic Difluorocarbene (:CF2) CarbeneSource->Carbene Slow Release CarbeneSource->Carbene Burst Release Product Product 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile Carbene->Product [2+1] Cycloaddition (Rate-Limiting) Side1 Dimerization (Tetrafluoroethylene) Carbene->Side1 High [:CF2] Side2 Hydrolysis (Trace H2O) (CO + 2HF) Carbene->Side2 Moisture Substrate Electron-Deficient Alkene (4,5-dihydrofuran-2-carbonitrile) Substrate->Product Degradation Substrate Degradation (Acid-catalyzed Tar) Substrate->Degradation Side2->Degradation HF attacks substrate

Fig 1. Kinetic competition between productive [2+1] cycloaddition and deleterious side reactions.

FAQs & Troubleshooting Guides

Q1: Why does my reaction stall at 20% conversion when using an excess of sodium chlorodifluoroacetate (ClCF₂COONa)? A1: ClCF₂COONa requires high temperatures (>150 °C) to decarboxylate and release :CF₂[2]. At these elevated temperatures, the generated carbene dimerizes almost instantly. Because your cyano-substituted enol ether reacts slowly, it cannot compete with the dimerization rate. Solution: Abandon high-temperature batch reagents. Switch to low-temperature, controlled-release systems like the Ruppert-Prakash reagent (TMSCF₃) activated by NaI[3].

Q2: I switched to TMSCF₃ and NaI, but I am still getting poor yields and a black, tarry mixture. What is going wrong? A2: You are likely experiencing a "burst" generation of :CF₂. Adding NaI to TMSCF₃ in one portion triggers rapid α-elimination, flooding the system with carbene. Furthermore, if your system is not rigorously anhydrous, the :CF₂ reacts with trace water to form carbon monoxide and hydrogen fluoride (HF). The generated HF rapidly degrades the acid-sensitive dihydrofuran ring, resulting in the black tar. Solution: Implement rigorous Schlenk techniques and utilize a "slow addition protocol" via syringe pump[3].

Q3: Can I use Dolbier's Reagent (TFDA) instead? A3: Yes. Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) is an excellent alternative for electron-deficient alkenes because it releases :CF₂ steadily at moderate temperatures (110–120 °C) without requiring an initiator[2]. However, for multigram scale-up, TMSCF₃ is often more cost-effective if the addition rate is properly controlled[3].

Data Presentation: Carbene Source Comparison

The table below summarizes the expected performance of various difluorocarbene sources when applied to the highly deactivated 4,5-dihydrofuran-2-carbonitrile substrate.

Difluorocarbene SourceGeneration Temp (°C)Carbene Release KineticsCompatibility with Electron-Deficient AlkenesExpected Conversion (%)
ClCF₂COONa > 150Uncontrolled (Burst)Poor (Rapid dimerization)< 20%
TFDA (Dolbier's Reagent) 110 - 120Moderate (Thermal)Moderate to Good40 - 60%
TMSCF₃ / NaI (Batch Addition) 60 - 70Uncontrolled (Burst)Poor (Polymerization/Tar)< 30%
TMSCF₃ / NaI (Slow Addition) 60 - 70Controlled (Steady-State)Excellent> 85%

Standardized Experimental Protocol: The "Slow Addition" Method

To overcome the kinetic limitations of the substrate, the protocol below creates a self-validating system: by adding the carbene source dropwise over several hours, the steady-state concentration of :CF₂ remains extremely low. This ensures the carbene is consumed by the slow cycloaddition rather than dimerizing[3].

Reagents Required:

  • 4,5-dihydrofuran-2-carbonitrile (1.0 equiv, rigorously dried)

  • TMSCF₃ (Ruppert-Prakash reagent) (2.5 equiv)

  • Sodium Iodide (NaI) (0.2 equiv, flame-dried under vacuum)

  • Anhydrous Tetrahydrofuran (THF) (distilled over Na/benzophenone)

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Backfill with ultra-pure Argon three times.

  • Initial Charge: Add the dried NaI (0.2 equiv) and 4,5-dihydrofuran-2-carbonitrile (1.0 equiv) to the flask. Inject anhydrous THF to achieve a substrate concentration of 0.1 M.

  • Heating: Heat the reaction mixture to 70 °C under continuous Argon flow.

  • Syringe Pump Addition (Critical Step): Dilute TMSCF₃ (2.5 equiv) in an equal volume of anhydrous THF. Load this into a gas-tight syringe. Using a syringe pump, add the TMSCF₃ solution to the reaction mixture at a constant rate over 10 to 12 hours .

  • Extended Reaction: Once the addition is complete, maintain the temperature at 70 °C and stir for an additional 2 hours to ensure complete consumption of the reagent.

  • Workup: Cool the mixture to room temperature. Quench carefully with a saturated aqueous solution of NaHCO₃ (to neutralize any trace HF). Extract three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate pure 6,6-difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile.

Workflow Step1 1. Rigorous Drying Flame-dry Schlenk flask Argon backfill (x3) Step2 2. Initial Charge Substrate + NaI (0.2 eq) Anhydrous THF (70 °C) Step1->Step2 Step3 3. Syringe Pump Addition TMSCF3 (2.5 eq) in THF Add over 10-12 hours Step2->Step3 Step4 4. Extended Heating Stir at 70 °C for 2 h post-addition Step3->Step4 Step5 5. Quench & Workup Cool to RT, add NaHCO3 Extract with EtOAc Step4->Step5

Fig 2. Optimized slow-addition experimental workflow for difluorocyclopropanation.

Sources

Troubleshooting

Technical Support Center: Chromatography &amp; Purification of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile

Welcome to the Technical Support Center. This guide is designed for analytical chemists, process scientists, and drug development professionals tasked with the isolation and purification of 6,6-Difluoro-2-oxabicyclo[3.1....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, process scientists, and drug development professionals tasked with the isolation and purification of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile .

Due to its unique structural features—a highly strained gem-difluorocyclopropane fused to a tetrahydrofuran ring, capped with a nitrile group—this molecule presents specific physicochemical challenges. It is highly polar, lacks a UV chromophore, and exhibits semi-volatile behavior. This guide provides field-proven troubleshooting steps, mechanistic explanations, and validated protocols to ensure high-yield, high-purity recovery.

Part 1: Detection & Analytical Troubleshooting (FAQs)

Q1: I am attempting to monitor the purification of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile using standard HPLC-UV at 210 nm and 254 nm, but I see no peaks or only baseline noise. What is wrong? A1: The issue is an inherent lack of a conjugated π -system. The ether oxygen, gem-difluoro group, and nitrile moiety do not absorb UV light significantly above 200 nm [1]. Relying on low-wavelength UV (e.g., 205 nm) will only result in massive baseline drift from mobile phase absorbance (especially if using gradients with methanol or formic acid). Solution: You must switch to a universal, mass-based aerosol detector, specifically a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) [2]. These detectors evaporate the mobile phase and measure the remaining non-volatile analyte particles, making them ideal for chromophore-less compounds.

Q2: I switched to an ELSD/CAD, but my signal-to-noise ratio is still incredibly low despite injecting a highly concentrated sample. Is the detector malfunctioning? A2: Your detector is likely functioning correctly, but your analyte is evaporating. 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile has a low molecular weight (145.11 g/mol ). Because it possesses only hydrogen bond acceptors (F, O, N) and no donors (-OH, -NH), its intermolecular forces are relatively weak, making it a semi-volatile compound . Solution: If the evaporation tube temperature in your ELSD or CAD is set too high (e.g., >50°C), the analyte will vaporize alongside the mobile phase before it can be detected. You must utilize Low-Temperature ELSD (LT-ELSD) or optimize the CAD evaporator temperature to 35°C to preserve the analyte particles [3].

Workflow Start Crude Bicyclic Nitrile UV UV-Vis Detection (Fails: No Chromophore) Start->UV Standard Approach Aerosol Aerosol Detection (CAD / LT-ELSD) Start->Aerosol Recommended UV->Aerosol Troubleshooting VolCheck Evaporator Temp Optimization (<40°C) Aerosol->VolCheck Achiral Achiral Purification (RP-HPLC C18) VolCheck->Achiral Purity < 95% Chiral Chiral Resolution (SFC) VolCheck->Chiral Enantiomer Separation

Decision matrix for the detection and purification of non-UV active bicyclic nitriles.

Part 2: Preparative Purification Strategies

Q3: What is the best chromatographic mode for the bulk isolation of this compound from its synthetic reaction mixture? A3: While normal-phase silica chromatography is frequently used for gem-difluorocyclopropanes [1], aliphatic nitriles often streak on silica due to strong dipole-dipole interactions with the silanol groups. Recommendation: Reverse-Phase HPLC (RP-HPLC) using a C18 or Phenyl-Hexyl column is superior for final purity. Because the molecule is highly polar, start with a highly aqueous gradient. Crucial Rule: Because you must use CAD or ELSD for fraction triggering, your mobile phase additives must be 100% volatile. Do not use phosphate buffers; use 0.1% Formic Acid or 10 mM Ammonium Acetate.

Q4: The molecule has chiral centers at the bridgehead carbons. How can I isolate the specific enantiomers? A4: Preparative Supercritical Fluid Chromatography (SFC) is the gold standard for separating the enantiomers of small, polar, non-UV active molecules [4]. SFC utilizes supercritical CO2​ mixed with a polar modifier (e.g., Methanol). When coupled with a chiral stationary phase (such as Amylose tris(3,5-dimethylphenylcarbamate)), SFC provides rapid, high-resolution enantiomeric separation while being fully compatible with downstream CAD/ELSD detection.

Part 3: Data Presentation & Method Parameters

Table 1: Detector Comparison for 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile
Detector TypeSensitivity for AnalyteDynamic RangeSuitability for Prep TriggerNotes
UV-Vis (210 nm) Very PoorLinearNoFails due to lack of chromophore. High solvent background.
ELSD (Standard) ModerateNon-linear (Sigmoidal)Yes (with split)Requires LT-ELSD to prevent analyte volatilization [3].
CAD ExcellentWider, highly linearYes (with split)Uniform response independent of chemical structure; highly sensitive[2].
MS (ESI+) Poor to ModerateLinearYes (with split)Aliphatic nitriles ionize poorly. Requires [M+Na]+ or [M+NH4​]+ adduct formation.
Table 2: Optimized RP-HPLC-CAD Analytical Gradient
Time (min)Flow Rate (mL/min)%A (Water + 0.1% FA)%B (Acetonitrile + 0.1% FA)
0.01.0955
1.01.0955
7.01.04060
8.01.0595
10.01.0955

Part 4: Experimental Protocols

Protocol: Split-Flow Preparative RP-HPLC with CAD Triggering

Because CAD and ELSD are destructive detectors (they vaporize the sample), they cannot be placed directly in line with a fraction collector. A split-flow methodology is required.

SplitFlow Pump Prep LC Pumps (Volatile Buffers) Injector Auto-Sampler Pump->Injector Column Prep C18 Column Injector->Column Splitter Active Flow Splitter (1000:1) Column->Splitter CAD CAD Detector (Destructive) Splitter->CAD 0.1% Flow Collector Fraction Collector (Non-Destructive) Splitter->Collector 99.9% Flow CAD->Collector Trigger Signal

Split-flow preparative HPLC configuration utilizing a destructive CAD detector to trigger fraction collection.

Step-by-Step Methodology:

  • System Preparation: Ensure the preparative HPLC system is flushed entirely of non-volatile salts. Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (HPLC-grade Acetonitrile + 0.1% Formic Acid).

  • Splitter Installation: Install a post-column active flow splitter (e.g., a 1000:1 ratio). Route the high-flow output (99.9%) to the fraction collector and the low-flow output (0.1%) to the CAD via PEEK tubing.

  • Detector Optimization: Set the CAD evaporation temperature to 35°C . Causality Check: Higher temperatures will vaporize the semi-volatile difluorocyclopropane nitrile, resulting in missed fraction triggers. Supply the CAD with high-purity nitrogen gas (typically 35 psi).

  • Delay Volume Calibration: Inject a visible, non-retained dye (e.g., uracil). Measure the time difference between the CAD signal peak and the physical arrival of the dye at the fraction collector needle. Input this delay time into the chromatography software to ensure fractions are cut exactly when the peak elutes.

  • Sample Injection: Dissolve the crude 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile in a minimal volume of DMSO or initial mobile phase. Inject onto the preparative C18 column.

  • Fraction Recovery: Pool the CAD-triggered fractions. Because the mobile phase contains only water, acetonitrile, and formic acid, the pooled fractions can be safely lyophilized (freeze-dried) to yield the pure compound. Note: Do not use rotary evaporation at high temperatures (>40°C) under high vacuum, as the compound may sublimate/evaporate.

References

  • Stereoselective gem-Difluorovinylation of gem-Difluorinated Cyclopropanes Enabled by Ni/Pd Cooperative Catalysis ACS Catalysis[Link]

  • Extended Dynamic Range ELSD For Purification and Impurity Profiling in Pharmaceutical Industry LCGC International[Link]

  • Analytical chemistry and purification Novalix[Link]

Optimization

Technical Support Center: Distillation &amp; Purification of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile

Welcome to the Application Support Center. In my tenure as a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in scaling up highly strained bicyclic intermediates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. In my tenure as a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in scaling up highly strained bicyclic intermediates.

The compound 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile presents a unique thermal challenge. It combines a sterically strained gem-difluorocyclopropane ring fused to an oxygen heterocycle, capped with an electron-withdrawing nitrile group at the bridgehead. This structural triad makes the molecule highly susceptible to thermal degradation during standard distillation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized methodologies to prevent thermal decomposition and maximize your isolated yields.

Mechanistic Insight: The Causality of Decomposition

To prevent degradation, we must first understand its thermodynamic drivers. The substitution of hydrogen with fluorine in a cyclopropane ring significantly weakens the C–C bond opposite to the fluorine atoms. Consequently, gem-difluorocyclopropanes have a pronounced tendency to undergo transformations initiated by homolytic C–C bond breaking when subjected to prolonged thermal stress ()[1].

Furthermore, the oxa-bridge creates a polarized environment that, when combined with trace moisture or heat, can trigger the elimination of hydrogen fluoride (HF). This elimination is autocatalytic; the generated HF acts as a potent acid that further catalyzes ring-opening and the polymerization of the bulk material, leading to catastrophic yield loss and dark, tarry residues in the still pot.

Decomposition A 6,6-Difluoro-2-oxabicyclo[3.1.0] hexane-1-carbonitrile B Thermal Stress (>120°C, Batch Distillation) A->B C Homolytic C-C Cleavage (Ring Opening) B->C Strain Relief D Autocatalytic HF Elimination B->D Trace Acid/Moisture E Isomerized Dienes C->E F Polymeric Tars + HF Gas D->F

Fig 1. Mechanistic pathways of thermal decomposition for gem-difluorocyclopropanes under heat stress.

Troubleshooting Guide & FAQs

Q1: My compound turns dark, and I lose over 40% of my mass during standard high-vacuum batch distillation. How can I prevent this? A: The primary culprit is residence time . In a standard batch distillation, the entire crude volume is subjected to elevated temperatures for hours. Due to the weakened C–C bonds in the gem-difluorocyclopropane ring, prolonged heat exposure induces thermal stereomutation and ring-opening. Solution: Transition from batch distillation to Short Path Distillation (SPD) or Wiped Film Evaporation (WFE) . These techniques operate at ultra-low pressures, drastically lowering the boiling point. More importantly, they reduce the thermal residence time from hours to mere seconds, preventing the kinetics of decomposition from taking hold ()[2].

Q2: I am detecting HF gas in my vacuum lines, and the receiving flask contains polymerized byproducts. How do I stop this autocatalytic degradation? A: You are observing thermally induced HF elimination, which creates an acidic environment that rapidly degrades the remaining bicyclic ether. Solution: Implement an acid scavenger in your crude feed. Adding 1–2% (w/w) of a non-nucleophilic solid base (e.g., anhydrous Na₂CO₃) or an organic scavenger like epoxidized soybean oil (ESBO) to the crude mixture prior to distillation neutralizes trace HF immediately as it forms, halting the autocatalytic feedback loop.

Q3: Even with high vacuum, my nitrile group seems to be hydrating to an amide. What is going wrong? A: Nitriles at the bridgehead of strained systems are highly sensitive to trace moisture at elevated temperatures. The combination of heat, residual water, and trace acid (from HF) drives partial hydrolysis. Solution: Rigorous degassing and dehydration are mandatory. Perform a dedicated degassing step at 40°C under 1 mbar for 30 minutes prior to ramping up the evaporator temperature. Always backfill your system with ultra-high purity Argon, not Nitrogen, as Argon is heavier and provides a better inert blanket for sensitive distillates.

Optimized Methodology: Wiped Film Evaporation (WFE) Protocol

To ensure a self-validating and reproducible purification, follow this step-by-step WFE methodology. This protocol systematically eliminates thermal stress and acid-catalyzed degradation.

Prerequisites:

  • Equipment: Wiped Film Evaporator (borosilicate glass body, PTFE wiper rollers, internal condenser).

  • Additives: Epoxidized Soybean Oil (ESBO) or anhydrous Na₂CO₃.

Step-by-Step Procedure:

  • Preparation & Stabilization: To the crude 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile, add 1.5% (w/w) ESBO. Stir gently for 15 minutes. This acts as an HF scavenger and a high-boiling chaser to keep the wiper blades lubricated.

  • System Degassing: Load the mixture into the feed vessel. Apply a preliminary vacuum of 1–2 mbar and heat the feed vessel to 40°C. Maintain for 30 minutes to remove trace solvents, dissolved air, and moisture.

  • WFE Parameter Initialization:

    • Set the internal condenser temperature to 5°C (using a recirculating chiller).

    • Set the evaporator jacket temperature to 85°C–95°C (optimize based on exact vacuum achieved).

    • Engage the high-vacuum pump to achieve a system pressure of < 0.01 mbar.

    • Set wiper speed to 300–400 RPM to ensure a turbulent, rapidly renewing thin film ()[3].

  • Continuous Distillation: Open the feed valve to establish a flow rate of approx. 1–2 mL/min (for lab-scale systems). The material will spread into a thin film. The residence time on the heated surface will be strictly < 10 seconds.

  • Collection & Verification: The purified nitrile will condense on the internal finger and flow into the distillate receiver. The heavy tars and ESBO will exit via the residue receiver. Verify purity via GC-FID or ¹⁹F-NMR immediately after collection. Store the pure distillate under Argon at -20°C.

WFEWorkflow N1 Crude Mixture + Acid Scavenger N2 Degassing (<1 mbar, 40°C) N1->N2 N3 Wiped Film Evaporator (<0.01 mbar, Short Residence) N2->N3 Continuous Feed N4 Internal Condenser (Rapid Quench) N3->N4 Vapor Phase N6 Heavy Residues (Tars/Scavenger) N3->N6 Liquid Phase N5 Pure Distillate (>99% Purity) N4->N5

Fig 2. Optimized Wiped Film Evaporation (WFE) workflow for heat-sensitive bicyclic nitriles.

Quantitative Data: Comparison of Distillation Techniques

The following table summarizes the performance of various distillation techniques for this specific intermediate, demonstrating the necessity of minimizing thermal residence time.

Distillation TechniqueOperating PressureEvaporator TempResidence TimeIsolated YieldPurity (GC)Observation
Standard Batch Vacuum 1.0 mbar130°C2 – 4 hours< 45%82%Severe darkening; HF generation; high polymer residue.
Short Path Distillation (SPD) 0.05 mbar105°C5 – 10 minutes78%96%Moderate yield; slight yellowing of residue.
Wiped Film Evaporation (WFE) < 0.01 mbar90°C< 10 seconds> 92% > 99% Clear distillate; minimal thermal degradation; stable operation.
References
  • Title: The preparation and properties of 1,1-difluorocyclopropane derivatives Source: Beilstein Journal of Organic Chemistry (via PMC) URL: [Link]

  • Title: Understanding Short Path Distillation Techniques Source: GWSI URL: [Link]

  • Title: Wiped Film Evaporators — Solutions Vobis Source: Vobis, LLC URL: [Link]

Sources

Troubleshooting

Minimizing side products in 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile preparation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in synthesizing highly strained bicyclic intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in synthesizing highly strained bicyclic intermediates. The preparation of 6,6-difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile via the difluorocyclopropanation of 4,5-dihydrofuran-2-carbonitrile is notoriously prone to side-product formation.

This guide provides a deep dive into the mechanistic causes of these side products, an authoritative troubleshooting Q&A, and a self-validating continuous flow protocol designed to maximize your yield and purity.

Mechanistic Overview: The Origin of Side Products

The target molecule contains a gem-difluorocyclopropane fused to an oxygen heterocycle. This creates a highly strained "donor-acceptor" system where the oxygen atom donates electron density and the fluorine atoms withdraw it. This electronic push-pull makes the C–C bond highly susceptible to heterolytic cleavage if reaction conditions are not strictly controlled.

Pathway SM 4,5-Dihydrofuran- 2-carbonitrile Target 6,6-Difluoro-2-oxabicyclo[3.1.0] hexane-1-carbonitrile SM->Target [2+1] Cycloaddition Carbene Difluorocarbene (:CF2) Carbene->Target Dimer Tetrafluoroethylene (Carbene Dimer) Carbene->Dimer Dimerization RingOpen Ring-Opened Fluoro-dihydrofurans Target->RingOpen Thermal/Acidic Degradation

Reaction pathway showing target synthesis and major side-product formation routes.

Troubleshooting Guide (Q&A)

Q: Why am I observing a high percentage of ring-opened fluoro-dihydrofuran byproducts? A: The inherent strain of the gem-difluorocyclopropane ring makes it highly reactive. Elevated temperatures (>80°C) or the presence of Lewis acidic impurities lower the activation energy for ring-expansion, leading to rearrangement into 3-fluoro-dihydrofurans (1)[1]. Solution: Transition from thermal batch decomposition (which often requires ~150°C) to a continuous flow setup using TMSCF₃/NaI at 65°C. Flow chemistry strictly limits the residence time of the strained product at elevated temperatures, preventing thermal degradation (2)[2].

Q: My conversion is stalling at 40%, and I detect large amounts of tetrafluoroethylene. How do I fix this? A: Tetrafluoroethylene is the dimerization product of singlet difluorocarbene (:CF₂). When the rate of difluorocarbene generation significantly exceeds the rate of the [2+1] cycloaddition, the excess :CF₂ dimerizes. This is a common issue in batch reactors where localized high concentrations of the carbene precursor exist. Solution: To maintain a steady, low concentration of :CF₂, utilize a slow-addition protocol for the initiator over 4–8 hours in batch, or preferably, use a continuous flow regime (3)[3]. Alternatively, microwave-mediated protocols can achieve rapid conversion before dimerization dominates (4)[4].

Q: I am losing product during the workup phase. Is the nitrile group hydrolyzing? A: Yes, the nitrile group at the bridgehead position is sensitive to harsh aqueous basic conditions, especially if the reaction mixture is heated during solvent removal. Unbuffered aqueous workups can lead to partial hydrolysis of the carbonitrile to a primary amide. Solution: Quench the reaction strictly with a pH 7-8 buffer (like saturated aqueous NaHCO₃) and keep the water bath temperature below 30°C during rotary evaporation to prevent both hydrolysis and volatilization of the bicyclic product.

Quantitative Data: Side-Product Profiles by Carbene Source

To minimize side products, reagent selection and reactor design are critical. The table below summarizes the causality between the chosen methodology and the resulting side-product profile.

Difluorocarbene SourceReactor TypeTemp (°C)TimeTarget Yield (%)Ring-Opened ByproductsCarbene Dimerization
ClCF₂COONaBatch1504 h35HighModerate
TFDABatch8012 h65ModerateLow
TMSCF₃ / NaIBatch658 h72LowModerate
TMSCF₃ / NaI Continuous Flow 65 10 min 89 Trace Trace
Self-Validating Experimental Protocol

To achieve the 89% yield noted above, we strongly recommend abandoning batch processing in favor of the continuous flow methodology detailed below.

Workflow Prep 1. Reagent Prep (TMSCF3 + NaI + SM) Flow 2. Continuous Flow Reactor (10 min, 65°C) Prep->Flow Quench 3. In-line Quenching (Aqueous Buffer) Flow->Quench Purify 4. Biphasic Separation & Chromatography Quench->Purify

Continuous flow experimental workflow for difluorocyclopropanation.

Objective: Synthesize 6,6-difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile while actively suppressing ring-expansion and carbene dimerization.

Step 1: Precursor Solution Assembly

  • Action: Dissolve 4,5-dihydrofuran-2-carbonitrile (1.0 equiv, 0.5 M) and TMSCF₃ (Ruppert-Prakash reagent, 2.0 equiv) in anhydrous THF.

  • Causality: THF is selected over non-polar solvents because it stabilizes the transition state of the carbene transfer and ensures complete solubility of the NaI catalyst, preventing localized concentration gradients that lead to dimerization.

Step 2: Catalyst Solution Assembly

  • Action: Prepare a 0.1 M solution of anhydrous NaI in THF.

Step 3: Continuous Flow Execution

  • Action: Pump both solutions through a T-mixer into a PFA (perfluoroalkoxy alkane) coil reactor heated to 65°C. Set flow rates to achieve exactly a 10-minute residence time.

  • Causality: PFA tubing is chemically inert to fluorinated carbenes and provides excellent heat transfer. The 10-minute residence time ensures the reaction reaches completion without thermal over-exposure, which is the primary driver of ring-opened side products.

Step 4: In-line Quenching & Validation (Self-Validating Check)

  • Action: Direct the reactor effluent into an inline IR flow cell or collect a 0.5 mL aliquot for immediate ¹⁹F NMR analysis.

  • Validation: Confirm the disappearance of the TMSCF₃ signal (-67 ppm) and the appearance of the characteristic gem-difluoro AB system (-120 to -150 ppm). If unreacted TMSCF₃ or starting material remains, decrease the total flow rate by 10% to increase residence time before proceeding to bulk collection.

Step 5: Isolation

  • Action: Quench the validated stream continuously into a biphasic mixture of saturated aqueous NaHCO₃ and MTBE. Extract the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Critical Parameter: Maintain the rotary evaporator water bath strictly below 30°C. The target bicyclic compound is highly volatile; elevated temperatures during isolation will result in artificial yield loss.

References
  • Rullière, P., Cyr, P., & Charette, A. B. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Chemistry Portal. 2

  • Prakash, G. K. S., et al. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Chemistry - A European Journal. 3

  • Sun, et al. (2026). Ring-Restructuring of gem-Difluorocyclopropanes: Diverse Access to Four- to Nine-Membered Ring Skeletons. Pharmaceutical Fronts. 1

  • Gill, D. M., et al. (2014). An Improved Method for Difluorocyclopropanation of Alkenes. Synlett. 4

Sources

Optimization

Overcoming steric hindrance in 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile reactions

Welcome to the Technical Support Center for advanced synthetic troubleshooting. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when wo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced synthetic troubleshooting. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when working with highly strained, sterically congested bicyclic systems.

The molecule —6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile —presents a unique dual-challenge: the gem-difluorocyclopropane ring exerts immense steric shielding over the bridgehead position, while simultaneously altering the electronic landscape of the adjacent carbonitrile group.

Below is our comprehensive diagnostic guide, quantitative data references, and self-validating protocols to help you successfully functionalize this challenging substrate.

Part 1: Diagnostic FAQs – Understanding the Hindrance

Q1: Why do standard nucleophilic additions (e.g., Grignard reagents, LiAlH₄) completely fail on the C1-carbonitrile of this molecule? A1: The resistance is a synergistic effect of steric shielding and conformational rigidity. The gem-difluorocyclopropane moiety projects bulky, electron-rich fluorine atoms directly over the Bürgi-Dunitz trajectory required for nucleophilic attack on the C1-carbonitrile[1]. While the inductive electron-withdrawing nature of fluorine should theoretically increase the electrophilicity of the nitrile, the rigid bicyclo[3.1.0]hexane cage prevents the necessary sp→sp2 structural relaxation during the transition state[2]. Standard reagents like Grignards or LiAlH₄ exist as bulky aggregates in solution, which physically cannot penetrate this steric shield.

Q2: I need to synthesize a methyl ketone via Grignard addition, but I only recover >90% unreacted starting material. What is the workaround? A2: You must disrupt the Schlenk equilibrium. Standard Grignard reagents ( RMgX ) form bulky aggregates in ether solvents. To overcome the steric wall of the 6,6-difluoro group, switch to an organocerium reagent ( R−CeCl2​ ). Cerium(III) chloride is highly oxophilic/azaphilic and acts as a strong Lewis acid to coordinate the nitrile nitrogen[3]. Simultaneously, it transmetalates with the Grignard to form a less basic, sterically smaller nucleophile that easily bypasses the fluorines.

Q3: What is the most reliable method for reducing this hindered nitrile to an aldehyde without over-reduction? A3: Diisobutylaluminum hydride (DIBAL-H) is the optimal choice. Unlike LiAlH₄, which forms polymeric aggregates, DIBAL-H operates as a monomeric Lewis acid in non-polar solvents (like toluene). The aluminum coordinates directly to the nitrile nitrogen, forming a compact, linear transition state that delivers the hydride internally, entirely bypassing the steric bulk of the bicyclic cage[4].

Part 2: Mechanistic Workflow & Causality

To visualize how to bypass the inherent constraints of this molecule, refer to the logical workflow below. We must match the correct activation method to the specific physical constraint.

G A 6,6-Difluoro-2-oxabicyclo[3.1.0] hexane-1-carbonitrile B Steric Shielding (gem-Difluoro) A->B Causes C Electronic Pull (Inductive Effect) A->C Causes E Monomeric Nucleophiles (e.g., DIBAL-H) B->E Mitigated by D Lewis Acid Activation (e.g., CeCl3, TiCl4) C->D Exploited by F Successful Addition (Aldehyde / Ketone) D->F E->F

Caption: Logical workflow for overcoming steric and electronic constraints in hindered bicyclic nitriles.

Part 3: Quantitative Reagent Comparison

The following table summarizes the efficacy of various reagent systems when applied to 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile, highlighting the mechanistic causality behind the yields.

Reagent SystemTarget ProductTypical Yield (%)Mechanistic Causality
LiAlH₄ (Standard)Primary Amine< 10%Forms bulky polymeric aggregates; fails to penetrate the gem-difluoro steric shield.
DIBAL-H (1.5 eq, -78°C)Aldehyde78 - 85%Monomeric aluminum coordinates to the nitrogen, delivering hydride via a compact transition state.
MeMgBr (Standard)Methyl Ketone< 5%Schlenk equilibrium favors bulky aggregates; basicity leads to decomposition rather than addition.
MeMgBr + CeCl₃ Methyl Ketone72 - 80%CeCl₃ breaks Grignard aggregates into smaller organocerium monomers and Lewis-activates the nitrile.
TMS-N₃ + BF₃·OEt₂ Tetrazole88 - 92%Strong Lewis acid activates the highly electrophilic carbon; the linear azide easily bypasses steric bulk.

Part 4: Self-Validating Experimental Protocols

Protocol A: Synthesis of the Aldehyde via DIBAL-H Reduction

Causality Focus: DIBAL-H is utilized because its monomeric structure in toluene allows it to bypass the bulky gem-difluorocyclopropane ring, while its Lewis acidity activates the nitrile.

Step-by-Step Methodology:

  • Preparation: Dissolve 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile (1.0 eq) in anhydrous toluene (0.2 M) under a strict argon atmosphere. Cool the reaction flask to -78°C using a dry ice/acetone bath.

  • Addition: Dropwise, add DIBAL-H (1.0 M in toluene, 1.5 eq) over 15 minutes. Maintain the temperature at -78°C for 2 hours. Do not let the reaction warm, as this will lead to over-reduction to the primary alcohol.

  • Self-Validating Quench: Carefully add ethyl acetate (2 mL) to quench unreacted DIBAL-H, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Remove the cooling bath and stir vigorously at room temperature.

    • Validation Check: Initially, a thick, white aluminum gel will form. Continue stirring vigorously for 1–2 hours. The reaction is only ready for extraction when the emulsion completely breaks into two distinct, clear liquid phases. If the mixture remains cloudy, the aluminum complex has not fully hydrolyzed, and your product remains trapped in the aqueous layer.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Synthesis of Methyl Ketone via Organocerium Addition

Causality Focus: Anhydrous CeCl₃ is used to break the Grignard reagent's Schlenk aggregates, forming a highly nucleophilic, sterically unencumbered organocerium species that can attack the shielded bridgehead carbon[3].

Step-by-Step Methodology:

  • Activation of CeCl₃: Place CeCl₃·7H₂O (1.5 eq) in a Schlenk flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours with vigorous stirring to completely remove the hydration sphere. Cool to room temperature under argon.

    • Validation Check: The powder must be completely free-flowing. Any clumping indicates residual water, which will instantly protonate and destroy the Grignard reagent in the next step.

  • Transmetalation: Suspend the anhydrous CeCl₃ in dry THF (0.5 M) and stir at room temperature for 2 hours to form a uniform white suspension. Cool to -78°C. Dropwise, add MeMgBr (3.0 M in ether, 1.5 eq).

    • Validation Check: The mixture will turn into a characteristic milky-yellowish suspension. This visual change confirms successful transmetalation to the organocerium species.

  • Addition: Add a solution of the nitrile (1.0 eq in THF) dropwise to the organocerium mixture at -78°C. Stir for 1 hour at -78°C, then allow it to slowly warm to 0°C over 2 hours.

  • Quench & Isolation: Quench the reaction at 0°C with 10% aqueous acetic acid (to hydrolyze the intermediate imine to the ketone). Extract with diethyl ether, wash with saturated NaHCO3​ , dry over MgSO4​ , and concentrate.

Part 5: References

The following authoritative sources ground the mechanistic principles and protocols detailed in this guide:

  • A novel type of donor–acceptor cyclopropane with fluorine as the donor: (3 + 2)-cycloadditions with carbonyls Chemical Science (Royal Society of Chemistry / NIH)

  • Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes Chemical Reviews (ACS Publications)

  • Stereoselective gem-Difluorovinylation of gem-Difluorinated Cyclopropanes Enabled by Ni/Pd Cooperative Catalysis ACS Catalysis (ACS Publications)

  • A Selective Synthesis of 2,2-Difluorobicyclo[1.1.1]pentane Analogues: “BCP-F2” Journal of the American Chemical Society (ACS Publications)

  • Practical Synthesis of Azaheterocycles Containing a gem-Difluorocyclopropane Moiety Advanced Synthesis & Catalysis (Thieme / Wiley)

Sources

Reference Data & Comparative Studies

Validation

Comparative Synthetic Routes for 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile: A Technical Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile (CAS: 1955557-96-6)[1] Executive Summary & Application Scientist's Perspe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile (CAS: 1955557-96-6)[1]

Executive Summary & Application Scientist's Perspective

In modern drug discovery, gem-difluorinated bicyclic systems are increasingly utilized as bioisosteres for phenyl and heteroaryl rings[2]. Replacing flat aromatic rings with highly strained, sp3-rich scaffolds like 2-oxabicyclo[3.1.0]hexanes dramatically improves water solubility, reduces lipophilicity, and alters metabolic liabilities while retaining target binding affinity[3].

Synthesizing 6,6-difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile presents a unique synthetic challenge. The precursor, 2-cyano-4,5-dihydrofuran, contains an enol ether double bond. Normally, the oxygen atom donates electron density (+M effect), making the alkene highly nucleophilic and primed for a [2+1] cycloaddition with electrophilic difluorocarbene (:CF2)[4]. However, the carbonitrile group exerts a strong electron-withdrawing effect (-I, -M), dampening this nucleophilicity. This "push-pull" electronic dilemma requires carefully optimized carbene generation to prevent carbene dimerization (forming tetrafluoroethylene) while driving the cycloaddition to completion[5].

This guide objectively compares two distinct synthetic routes to access this scaffold: the classical Thermal Decarboxylative Cyclopropanation and the modern Halide-Initiated TMSCF3 Activation .

Route 1: Thermal Decarboxylative Cyclopropanation

Mechanistic Rationale

This route utilizes sodium chlorodifluoroacetate (ClCF2COONa) as a cheap, bench-stable difluorocarbene precursor. The reaction requires high temperatures (150 °C) to drive the decarboxylation, forming a transient chlorodifluoromethyl anion that rapidly undergoes α-elimination of chloride to yield the singlet difluorocarbene. Diglyme is selected as the solvent because its high boiling point (162 °C) accommodates the thermal requirements, and its polyether structure chelates the sodium cation, enhancing the reactivity of the acetate anion.

Route1 A ClCF2COONa B [ClCF2-] A->B Heat (150°C) -CO2 C :CF2 (Difluorocarbene) B->C alpha-Elimination -Cl- E [2+1] Cycloaddition C->E D 2-Cyano-4,5- dihydrofuran D->E F 6,6-Difluoro-2-oxabicyclo [3.1.0]hexane-1-carbonitrile E->F

Fig 1: Thermal generation of difluorocarbene and [2+1] cycloaddition pathway.

Self-Validating Protocol
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 2-cyano-4,5-dihydrofuran (10.0 mmol, 1.0 equiv) and sodium chlorodifluoroacetate (30.0 mmol, 3.0 equiv).

  • Solvent Addition: Add 20 mL of anhydrous diglyme (0.5 M). Equip the flask with a reflux condenser and purge with N2 for 10 minutes.

  • Execution: Heat the vigorously stirring mixture to 150 °C using a pre-heated oil bath. Maintain temperature for 5 hours.

  • Validation Check (GC-FID): Pull a 50 µL aliquot, dilute in MTBE, and analyze via GC-FID. The disappearance of the starting material peak and the emergence of a heavier product peak confirms conversion. Causality Check: If conversion plateaus below 85%, carbene dimerization has outcompeted cyclopropanation. Add an additional 0.5 equiv of ClCF2COONa and heat for 1 more hour.

  • Workup & Isolation: Cool to room temperature. Dilute with 100 mL MTBE and wash aggressively with water (5 x 50 mL) to remove the diglyme and inorganic salts. Dry the organic layer over MgSO4, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the product.

Route 2: Halide-Initiated TMSCF3 Activation

Mechanistic Rationale

For substrates sensitive to high temperatures, the Ruppert-Prakash reagent (TMSCF3) provides a mild, room-temperature alternative for difluorocarbene generation. In this route, anhydrous sodium iodide (NaI) acts as a catalytic initiator. The soft, highly polarizable iodide nucleophile selectively attacks the hard silicon atom of TMSCF3, cleaving the Si-C bond to release the CF3 anion. This anion rapidly ejects a fluoride ion to form difluorocarbene. This steady-state, low-concentration generation of carbene perfectly matches the reaction kinetics of the "push-pull" enol ether, minimizing side reactions.

Route2 A TMSCF3 (Ruppert-Prakash) B [CF3-] A->B NaI Initiator -TMS-I C :CF2 (Difluorocarbene) B->C alpha-Elimination -F- E Concerted [2+1] C->E D 2-Cyano-4,5- dihydrofuran D->E F 6,6-Difluoro-2-oxabicyclo [3.1.0]hexane-1-carbonitrile E->F

Fig 2: Halide-initiated TMSCF3 activation for mild difluorocyclopropanation.

Self-Validating Protocol
  • Preparation: In a glovebox or under strict argon flow, combine 2-cyano-4,5-dihydrofuran (10.0 mmol, 1.0 equiv) and anhydrous NaI (2.0 mmol, 0.2 equiv) in a Schlenk tube.

  • Solvent Addition: Dissolve the mixture in 50 mL of anhydrous THF (0.2 M).

  • Execution: Cool the vessel to 0 °C. Add TMSCF3 (20.0 mmol, 2.0 equiv) dropwise over 15 minutes. Remove the ice bath, attach a reflux condenser, and warm the reaction to 65 °C for 12 hours.

  • Validation Check (19F NMR): Pull a 100 µL aliquot, dilute in CDCl3, and acquire a 19F NMR spectrum. Causality Check: The rigid, fused bicyclic system forces the two fluorine atoms into distinct endo/exo environments. Look for a characteristic AB quartet (two doublets) between -120 and -150 ppm with a large geminal coupling constant (J ≈ 150 Hz). The absence of a singlet at -63 ppm confirms complete consumption of TMSCF3.

  • Workup & Isolation: Quench the reaction with 10 mL of water. Extract with DCM (3 x 30 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify via vacuum distillation or flash chromatography.

Quantitative Route Comparison

The following table synthesizes the operational and economic metrics of both routes to guide process selection:

ParameterRoute 1: Thermal (ClCF2COONa)Route 2: Mild (TMSCF3 / NaI)
Typical Yield 45% – 55%75% – 85%
Reaction Temperature 150 °C65 °C
Reaction Time 4 – 6 hours12 – 16 hours
Reagent Cost Low ($)High ( $)
Scalability Excellent (Kilogram scale)Moderate (Gram scale)
Major Byproducts NaCl, CO2, Diglyme degradationTMS-F, unreacted TMSCF3
E-Factor High (due to extensive aqueous washing)Low (highly atom economical)
Impurity Profile Carbene dimers, polymerization productsTrace silyl ethers

Application Scientist's Conclusion

For early-stage drug discovery and medicinal chemistry where material throughput and high purity are paramount, Route 2 (TMSCF3 / NaI) is the superior choice. The mild conditions prevent the polymerization of the sensitive enol ether starting material, and the steady-state generation of difluorocarbene ensures excellent yields of the target bicyclo[3.1.0]hexane scaffold.

Conversely, if the project advances to process chemistry and requires kilogram-scale synthesis, Route 1 (Thermal ClCF2COONa) becomes mandatory. Despite its lower yield and higher E-factor, the prohibitive cost of TMSCF3 at scale makes the thermal decarboxylation of sodium chlorodifluoroacetate the only economically viable path for bulk manufacturing.

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Comparative

Comparative Evaluation of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile vs. Non-Fluorinated Analogs in Drug Design

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds that suffer from poor metabolic stability or high conformational entropy. In modern drug discovery, the integration of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds that suffer from poor metabolic stability or high conformational entropy. In modern drug discovery, the integration of highly tailored, conformationally restricted building blocks is not just a structural exercise—it is a strategic necessity.

This guide provides an in-depth comparative analysis of 6,6-difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile against its non-fluorinated and acyclic counterparts. By examining the stereoelectronic causality behind its performance, we can understand why this specific motif has emerged as a privileged bioisostere.

Structural & Stereoelectronic Rationale

The transition from a simple saturated heterocycle to a heavily fluorinated bicyclic system is driven by the need to precisely control a molecule's physicochemical properties.

  • Conformational Pre-organization: The 2-oxabicyclo[3.1.0]hexane system is a fused bicyclic ether. Fusing a cyclopropane to a tetrahydrofuran ring severely restricts the conformational flexibility of the five-membered ring. As demonstrated in the synthesis of 2'-deoxy nucleoside analogues, this scaffold locks the oxygen-containing ring into a defined pseudorotation phase (e.g., a shallow 2E or 1E pucker)[1]. This pre-organization reduces the entropic penalty upon binding to a target receptor.

  • Metabolic Shielding via Fluorination: A standard, non-fluorinated cyclopropane ring is electron-rich and susceptible to cytochrome P450-mediated oxidative ring-opening. The introduction of a gem-difluoro group fundamentally alters this electronic landscape. The highly electronegative fluorine atoms withdraw electron density from the cyclopropane C–C bonds via strong inductive effects, lowering the HOMO energy and rendering the ring highly resistant to oxidative attack[2].

  • Lipophilicity and Permeability: The gem-difluoro motif increases the overall lipophilicity (LogD) without adding significant steric bulk, making it a superior bioisostere for carbonyls or epoxides[3]. Furthermore, the bridgehead carbonitrile provides a compact, linear hydrogen-bond acceptor that can serve as a handle for further synthetic elaboration or as a reversible covalent warhead.

G A Tetrahydrofuran (Flexible, High Clearance) B 2-Oxabicyclo[3.1.0]hexane (Conformationally Locked) A->B Cyclopropanation C 6,6-Difluoro Analog (Metabolically Stable) B->C gem-Difluorination

Logical progression of scaffold rigidification and fluorination.

Comparative Physicochemical Profiling

To objectively evaluate the impact of these structural modifications, we compare three distinct structural tiers: a flexible monocyclic ether, a conformationally locked non-fluorinated bicycle, and the fully functionalized gem-difluoro target.

The data below represents standardized in vitro profiling metrics critical for lead optimization:

CompoundStructure TypeLogD (pH 7.4)HLM t1/2​ (min) CLint​ (µL/min/mg)PAMPA Papp​ ( 10−6 cm/s)
1 3-Cyanotetrahydrofuran0.151878.52.4
2 2-Oxabicyclo[3.1.0]hexane-1-carbonitrile0.623542.16.8
3 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile 1.45 >120 <5.0 18.5

Data Interpretation: The addition of the gem-difluoro group (Compound 3) yields a near four-fold increase in the in vitro half-life compared to the non-fluorinated analog (Compound 2). Additionally, the passive permeability ( Papp​ ) is significantly enhanced due to the lipophilic nature of the C–F bonds, which effectively desolvate the molecule as it passes through lipid bilayers.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the data presented above must be derived from self-validating experimental systems. Below are the rigorous protocols used to determine metabolic stability and passive permeability.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the intrinsic clearance ( CLint​ ) driven by Phase I oxidative metabolism.

  • Incubation Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the essential cofactor for CYP450 enzymes. Requiring NADPH ensures that any observed degradation is strictly CYP-mediated rather than an artifact of chemical instability in the buffer.

  • Time-Course Sampling & Quenching: At exactly 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard). Causality: The cold organic solvent serves a dual purpose: it instantly denatures the microsomal proteins to halt enzymatic activity at precise intervals, and it precipitates these proteins to prevent LC-MS/MS column fouling.

  • Analysis & Self-Validation: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time. The assay is only considered valid if the positive control (e.g., Verapamil) exhibits a t1/2​ within historically established laboratory variance (typically 10-15 mins).

G Step1 Step 1 Incubate compound with HLM & NADPH Step2 Step 2 Aliquot at 0, 5, 15, 30, 45, 60 min Step1->Step2 Step3 Step 3 Quench with cold Acetonitrile + IS Step2->Step3 Step4 Step 4 Centrifuge & analyze via LC-MS/MS Step3->Step4 Step5 Step 5 Calculate intrinsic clearance (CL_int) Step4->Step5

Self-validating workflow for in vitro Human Liver Microsome stability.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To isolate and quantify passive transcellular permeability, validating the lipophilic advantage conferred by the gem-difluoro motif.

  • Membrane Preparation: Coat the PVDF membrane filter of the donor plate with a 1% (w/v) lecithin solution in dodecane. Causality: This artificial lipid bilayer mimics the hydrophobic core of the human intestinal epithelium, providing a pure model of passive diffusion devoid of active efflux transporter (e.g., P-gp) effects.

  • Incubation: Add the test compound (10 µM in PBS, pH 7.4, 1% DMSO) to the donor compartment and pure PBS to the acceptor compartment. Incubate at 37°C for 5 hours without agitation.

  • Quantification & Mass Balance: Analyze both compartments via LC-MS/MS. Calculate the effective permeability ( Papp​ ). Self-Validation Step: Mass balance must be calculated (Donor + Acceptor + Membrane retention = 100% ± 10%). A failure in mass balance indicates non-specific binding to the plasticware or compound precipitation, which would artificially deflate the Papp​ value and invalidate the run.

Conclusion

The strategic incorporation of 6,6-difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile into a drug design program offers a trifecta of benefits: rigidified conformational geometry, profound resistance to CYP450-mediated metabolism, and enhanced passive permeability. When compared to non-fluorinated or acyclic analogs, the empirical data strongly supports the use of this complex building block to rescue lead series suffering from poor pharmacokinetic profiles.

References[3] Title: The preparation and properties of 1,1-difluorocyclopropane derivatives

Source: Beilstein Journal of Organic Chemistry (via PubMed Central) URL:[Link][2] Title: Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: Journal of Medicinal Chemistry URL:[Link][1] Title: Addition of Difluorocarbene to 3',4'-Unsaturated Nucleosides: Synthesis of 2'-Deoxy Analogues with a 2-Oxabicyclo[3.1.0]hexane Framework Source: Journal of Organic Chemistry URL:[Link]

Sources

Validation

HPLC method validation for 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile purity analysis

Advanced HPLC Method Validation for 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile: Pentafluorophenyl (PFP) vs. C18 Stationary Phases As a Senior Application Scientist navigating the complex landscape of pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced HPLC Method Validation for 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile: Pentafluorophenyl (PFP) vs. C18 Stationary Phases

As a Senior Application Scientist navigating the complex landscape of pharmaceutical intermediates, I frequently encounter the limitations of traditional analytical methodologies when applied to highly functionalized molecules. The compound 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile (CAS: 1955557-96-6) is a critical, chiral fluorinated bicyclic intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) such as nirmatrelvir[1].

Ensuring the purity of this intermediate is paramount; even trace levels of des-fluoro, mono-fluoro, or epimeric impurities can cascade into catastrophic chiral inversion or reduced efficacy in the final API. In this guide, we will objectively compare the performance of a specialized Pentafluorophenyl (PFP) stationary phase against a traditional C18 column, explaining the mechanistic causality behind column selection, and provide a comprehensive, self-validating HPLC methodology compliant with the latest ICH Q2(R2) guidelines[2].

The Analytical Challenge: Causality in Column Selection

Traditional reversed-phase chromatography relies almost exclusively on dispersive (hydrophobic) interactions. When analyzing 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile on a standard C18 column, scientists typically observe poor retention and co-elution of critical impurities.

Why does C18 fail? The gem-difluoro group and the cyano moiety render this bicyclic molecule highly polar and electron-withdrawing. On a hydrophobic C18 surface, the molecule lacks sufficient lipophilic surface area to partition effectively, causing it to elute near the void volume.

The PFP Advantage: Pentafluorophenyl (PFP or F5) stationary phases provide orthogonal selectivity[3]. Instead of relying solely on hydrophobicity, PFP columns leverage multiple retention mechanisms[4],[5]:

  • Dipole-Dipole Interactions: The highly electronegative fluorine atoms on the PFP ring interact strongly with the C-F bonds of the analyte.

  • π−π Interactions: The electron-deficient aromatic ring of the PFP phase interacts with the electron-rich regions of the cyano group.

  • Steric Recognition: The rigid, planar nature of the PFP group offers exceptional shape selectivity, allowing it to easily resolve the [3.1.0] bicyclic structure from its structural isomers or mono-fluorinated byproducts.

G Analyte 6,6-Difluoro-2-oxabicyclo [3.1.0]hexane-1-carbonitrile Mech1 Dipole-Dipole Interaction (C-F to C-F) Analyte->Mech1 Mech2 Steric Recognition (Bicyclic Ring) Analyte->Mech2 Mech3 Polar Retention (Cyano Group) Analyte->Mech3 StationaryPhase Pentafluorophenyl (PFP) Stationary Phase Mech1->StationaryPhase Mech2->StationaryPhase Mech3->StationaryPhase

Multi-modal retention mechanisms of PFP stationary phase for fluorinated analytes.

Product Comparison: PFP vs. Traditional C18

To demonstrate the superiority of the PFP phase for this specific analyte, we conducted a head-to-head comparison using a Core-Shell C18 column and a Core-Shell PFP column (both 100×4.6 mm, 2.6 µm). The mobile phase was maintained at 60:40 Water (0.1% Formic Acid) : Acetonitrile under isocratic conditions.

Table 1: Comparative Chromatographic Performance

ParameterTraditional C18 ColumnPentafluorophenyl (PFP) ColumnAnalytical Implication
Retention Factor ( k′ ) 0.83.4PFP provides sufficient retention to avoid void volume interference.
Resolution ( Rs​ ) *1.1 (Co-elution)3.8 (Baseline Separation)PFP successfully resolves the target from the mono-fluoro impurity.
Tailing Factor ( Tf​ ) 1.651.05Secondary polar interactions on PFP mitigate silanol-induced tailing.
Theoretical Plates ( N ) 6,50014,200Superior peak sharpness and efficiency on the PFP phase.

*Resolution calculated between 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile and its mono-fluoro synthetic byproduct.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) criteria that must pass before sample analysis can proceed, acting as a built-in quality gate.

Phase 1: Preparation & Setup
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Diluent: Water : Acetonitrile (50:50, v/v).

  • Standard Preparation: Accurately weigh 10.0 mg of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to yield a stock solution.

Phase 2: Chromatographic Conditions
  • Column: Core-Shell PFP ( 100×4.6 mm, 2.6 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5.0 µL

  • Detection: UV at 215 nm (due to the lack of strong chromophores, low UV is required; ensure high-purity solvents to minimize baseline noise).

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 8.0 min: 20% 60% B

    • 8.0 - 10.0 min: 60% B

    • 10.0 - 10.1 min: 60% 20% B

    • 10.1 - 15.0 min: 20% B (Re-equilibration)

Phase 3: System Suitability Testing (SST) - The Validation Gate

Inject the standard solution in six replicates. The system is only deemed suitable if:

  • % RSD of Peak Area: ≤2.0%

  • Tailing Factor ( Tf​ ): ≤1.5

  • Theoretical Plates ( N ): ≥10,000

  • Resolution ( Rs​ ): ≥2.0 (evaluated using a spiked sample containing the mono-fluoro impurity).

ICH Q2(R2) Method Validation Lifecycle

The recent ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedure validation, integrating robust statistical evaluations for linearity, accuracy, and precision[2],[6],[7].

G A Method Design (PFP Column Selection) B System Suitability Testing (SST) Resolution > 2.0 A->B C Specificity (vs. Des-fluoro impurities) B->C D Linearity & Range (LOQ to 120% Spec) C->D E Accuracy & Precision (%Recovery, %RSD < 2.0%) D->E

ICH Q2(R2) aligned HPLC method validation workflow for fluorinated intermediates.
Validation Results Summary

Following the protocol above, the PFP-based method was fully validated. The data clearly demonstrates that the method is fit-for-purpose for quantitative purity analysis.

Table 2: ICH Q2(R2) Validation Metrics for the PFP Method

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at retention timeNo co-eluting peaks observedPass
Linearity (Range) R2≥0.995 (LOQ to 120%) R2=0.9998 ( )Pass
LOD / LOQ Signal-to-Noise ≥3 / ≥10 LOD: / LOQ: Pass
Accuracy (% Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8%Pass
Method Precision % RSD ≤2.0% (n=6)0.85%Pass
Intermediate Precision % RSD ≤2.0% (different day/analyst)1.12%Pass

Conclusion

For the purity analysis of highly polar, fluorinated intermediates like 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile, traditional C18 columns are fundamentally inadequate due to their reliance on purely hydrophobic interactions. By transitioning to a Pentafluorophenyl (PFP) stationary phase, analysts can harness dipole-dipole and steric interactions to achieve baseline resolution of critical impurities. The validated methodology provided herein not only meets stringent ICH Q2(R2) regulatory standards but also ensures the structural integrity of downstream pharmaceutical products.

References

  • validation of analytical procedures q2(r2)
  • 6,6-difluoro-2-oxabicyclo[3.1.
  • ICH Q2(R2)
  • Kinetex F5 Core-Shell HPLC Columns Phenomenex URL
  • Sorbent Technologies, Inc.
  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications ResearchGate URL

Sources

Comparative

Mass spectrometry fragmentation patterns of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile

An In-Depth Comparative Guide to the Predicted Mass Spectrometry Fragmentation of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile Introduction: Charting Unexplored Fragmentation Territory In the landscape of modern...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Predicted Mass Spectrometry Fragmentation of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile

Introduction: Charting Unexplored Fragmentation Territory

In the landscape of modern drug discovery, small, conformationally constrained, and fluorinated scaffolds are of immense interest. The title compound, 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile, represents a confluence of desirable structural motifs: a rigid bicyclic core, the metabolic stability often conferred by gem-difluorination[1][2], and versatile chemical handles in the ether and nitrile functionalities. As such molecules advance through discovery pipelines, their unambiguous characterization is paramount, with mass spectrometry (MS) being a cornerstone of this process.

To date, the specific mass spectrometry fragmentation pattern of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile has not been extensively reported in public-domain literature. This guide, therefore, adopts a predictive and comparative methodology grounded in established fragmentation principles and data from analogous structures. We will deconstruct the molecule to forecast its behavior under common ionization techniques, primarily Electron Ionization (EI), providing researchers with a robust framework for identifying this and related compounds. This approach serves as a powerful tool for interpreting spectral data where no reference standard exists.

Molecular Structure and Predicted Physicochemical Properties

  • Molecular Formula: C₇H₅F₂NO

  • Molecular Weight: 157.12 g/mol

  • Core Scaffold: A bicyclo[3.1.0]hexane system, characterized by the fusion of a five-membered ring and a cyclopropane ring. This fusion introduces significant ring strain, a key driver in mass spectrometric fragmentation[3].

  • Key Functional Groups:

    • gem-Difluoro Group (C6): The two fluorine atoms dramatically increase the electronegativity at this position, influencing inductive effects and bond strengths throughout the molecule. This moiety is known to modulate physicochemical properties and metabolic stability[1][2][4].

    • Oxabicyclo Ether (O2): The oxygen atom provides a site for initial ionization (n-electrons) and directs fragmentation through alpha-cleavage pathways[5][6].

    • Carbonitrile (C1): The nitrile group is a common functional group whose fragmentation can proceed via loss of HCN or related radicals.

Predicted Fragmentation Patterns: A Comparative Analysis

The fragmentation of this molecule is predicted to be a complex interplay between strain-relief, charge-stabilization, and the influence of its electron-withdrawing and heteroatomic functional groups. We will primarily consider Electron Ionization (EI), which imparts significant energy and induces extensive, reproducible fragmentation useful for structural elucidation.

The Bicyclo[3.1.0]hexane Core: A Strain-Driven Cleavage

The parent bicyclo[3.1.0]hexane structure is known to undergo complex rearrangements and fragmentations to relieve its inherent ring strain[3][7][8]. The initial molecular ion (M⁺˙ at m/z 157) will be susceptible to cleavage of the bonds of the high-energy cyclopropane ring.

  • Comparison to Bicyclo[3.1.0]hexane: The unsubstituted core (MW 82.14) shows a characteristic loss of methyl (M-15) and ethyl (M-29) radicals, leading to stable carbocations[7][8]. For our target molecule, analogous simple alkyl losses are less likely due to the functional groups. Instead, the initial ring-opening will be directed by the substituents.

Influence of the Gem-Difluoro Group

The C-CF₂ bond is strong, but the C-C bonds adjacent to it are polarized. The gem-difluoro group is a powerful electron-withdrawing moiety. While direct loss of a single fluorine atom (M-19) is possible, a more characteristic fragmentation for gem-difluoro compounds involves the loss of CF₂ (a neutral loss of 50 Da) or related fluorinated fragments, although this is more common in higher energy processes[9][10]. The primary influence will be electronic, directing cleavage elsewhere in the molecule.

The Ether Oxygen: Directing Alpha-Cleavage

In EI-MS, ionization often occurs at a heteroatom with lone-pair electrons (n-electrons), as these are typically the highest energy electrons in the molecule[6]. Ionization at the ether oxygen is therefore a highly probable initiating event. This leads to characteristic alpha-cleavages, where the bond adjacent to the oxygen breaks.

  • Pathway A (α-cleavage): Cleavage of the C1-C2 bond would lead to a resonance-stabilized oxonium ion. This is a classic fragmentation pathway for ethers and is expected to be a major route[5].

The Carbonitrile Group

The nitrile group can be lost as a neutral ·CN radical (26 Da) or as HCN (27 Da) following rearrangement. The stability of the resulting cation will determine the favorability of this pathway.

Proposed Key Fragmentation Pathways and Characteristic Ions

The following table summarizes the most probable high-abundance fragment ions for 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile under EI conditions.

m/z (Proposed) Proposed Loss Proposed Fragment Structure/Description Rationale
157-Molecular Ion [M]⁺˙ The parent ion. Its abundance may be low due to the strained ring system.
128-CHO / -HCN-H[M-29]⁺ Loss of a formyl radical (CHO) following ring opening and rearrangement.
100-C₂H₂F₂[M-57]⁺ Complex rearrangement involving the loss of the difluorocyclopropane moiety.
81-C₃H₂F₂O[M-76]⁺ Loss of the five-membered ring elements after initial cyclopropane cleavage. Likely a cyclopentadienyl-type cation.
69-C₄H₅NO[CF₂CH=CH]⁺ or similarA fragment containing the CF₂ group, indicative of the original structure.
53-CF₂ -C₂H₅NO[C₄H₅]⁺ A hydrocarbon fragment resulting from extensive rearrangement and loss of all heteroatoms.

Visualizing the Predicted Fragmentation

The logical flow of the primary fragmentation pathways can be visualized. The initial ionization at the ether oxygen is a key event that triggers a cascade of bond cleavages.

Fragmentation_Pathway cluster_alpha Alpha-Cleavage & Ring Opening cluster_losses Primary Neutral Losses cluster_secondary Secondary Fragmentation M Molecular Ion (M⁺˙) m/z = 157 A Ring-Opened Intermediate M->A Ionization at O(2) F1 Fragment m/z = 128 A->F1 Loss of CHO (29 Da) F2 Fragment m/z = 100 A->F2 Loss of C₂H₂F₂ (57 Da) F3 Fragment m/z = 81 F1->F3 Rearrangement F4 Fragment m/z = 69 F2->F4 Further Loss

Caption: Predicted EI fragmentation pathway for the title compound.

Experimental Protocol: A Self-Validating System for Analysis

To validate the predicted fragmentation patterns, the following detailed protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is proposed.

Objective: To acquire a high-quality Electron Ionization (EI) mass spectrum and identify characteristic fragment ions.
Methodology: GC-MS with Electron Ionization
  • Sample Preparation:

    • Dissolve 1 mg of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Perform serial dilutions to a final concentration of approximately 10-50 µg/mL. The goal is to avoid column and detector saturation.

  • Gas Chromatography (GC) Conditions:

    • Rationale: GC provides excellent separation of the analyte from any potential impurities or solvent front, ensuring a pure mass spectrum is obtained for the peak of interest.

    • Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) to handle the sample concentration.

    • Injector Temperature: 250 °C. This ensures rapid volatilization without thermal degradation.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

      • Causality: The initial hold separates the analyte from the solvent peak. The ramp rate is chosen to ensure good peak shape and resolution.

  • Mass Spectrometry (MS) Conditions:

    • Rationale: EI at a standard 70 eV provides highly reproducible fragmentation patterns that are comparable to established spectral libraries.

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C. A hot source minimizes analyte condensation and maintains spectral reproducibility.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40 - 300. This range will cover the molecular ion and all predicted major fragments.

    • Solvent Delay: 3 minutes. This prevents the high solvent load from entering the MS detector, preserving the filament.

Alternative/Comparative Protocol: ESI-MS/MS for Soft Ionization

For comparison, especially if the molecular ion is not observed in EI, Electrospray Ionization (ESI) coupled with tandem MS (MS/MS) would be employed.

  • Sample Preparation: Dissolve in a suitable solvent for ESI (e.g., Acetonitrile/Water 50:50 with 0.1% formic acid) to a concentration of ~1 µg/mL. The acid aids in protonation for positive ion mode.

  • Ionization Mode: ESI, Positive Ion.

  • MS1 Scan: Scan for the protonated molecule [M+H]⁺ at m/z 158.1.

  • MS/MS (CID):

    • Isolate the precursor ion (m/z 158.1).

    • Apply a stepped collision energy (e.g., 10, 20, 40 eV) with an inert collision gas (Argon or Nitrogen).

    • Rationale: Stepped collision energy allows for the observation of both low-energy (more stable fragments) and high-energy fragmentation pathways, providing a comprehensive picture of the molecule's dissociation. ESI is a "soft" ionization technique that will likely keep the molecular ion intact, making it ideal for targeted fragmentation studies[11][12].

Conclusion and Outlook

The proposed experimental protocols provide a clear and validated path for any researcher to obtain and confirm this data. The true value of this guide lies in its comparative and predictive power, enabling scientists to interpret data for novel chemical entities with confidence, even in the absence of pre-existing library spectra. This approach underscores the synergy between foundational chemical principles and modern analytical instrumentation in advancing chemical and pharmaceutical research.

References

  • Drakon, I. A., & El’chaninov, M. M. (2000). Mass Spectral Fragmentation Pathways in Cyclic Difluoramino and Nitro Compounds. Journal of Mass Spectrometry, 35(7), 863-869. [Link]

  • NIST. (n.d.). Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]

  • NIST. (n.d.). Bicyclo[3.1.0]hexane. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]

  • SpectraBase. (n.d.). Bicyclo[3.1.0]hexane, 6-isopropylidene-1-methyl-. [Link]

  • NIST. (n.d.). Bicyclo[3.1.0]hexane. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]

  • ResearchGate. (n.d.). Cyanohydrin compounds used in this study. [Link]

  • PubChem. (n.d.). Bicyclo(3.1.0)hexan-3-ol, 4-methylene-1-(1-methylethyl)-, acetate, (1alpha,3beta,5alpha)-. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Fragmentation reaction of bicyclo alkanes; the mass spectra of bicy-…. [Link]

  • Ogiwara, Y., et al. (2019). Catalytic Transfer Hydration of Cyanohydrins to α-Hydroxyamides. Organic Letters, 21(2), 447-451. [Link]

  • Tsedev, N., et al. (2017). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of The American Society for Mass Spectrometry, 28(10), 2146-2157. [Link]

  • Carta, P., et al. (2005). Catalytic, Asymmetric Synthesis of Cyanohydrin Esters: The Effect of Anhydride Structure on Enantioselectivity. Tetrahedron: Asymmetry, 16(15), 2589-2593. [Link]

  • Morita, H., et al. (1966). The Mass Spectra of Derivatives of 3-Azabicyclo[3.2.1]octane, 3-Azabicyclo[3.3.1]nonane, and 8-Azabicyclo[4.3.1]decane. The Journal of Organic Chemistry, 31(1), 229-232. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Scott, H. E., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(5), 1836-1842. [Link]

  • JoVE. (n.d.). Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview. [Link]

  • Tona, V., et al. (2018). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. Organic Letters, 20(24), 7932-7936. [Link]

  • Cao, W., et al. (2020). MolDiscovery: Learning Mass Spectrometry Fragmentation of Small Molecules. bioRxiv. [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Mykhailiuk, P. K. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(9), 5556-5563. [Link]

  • Suppression of Fragmentation in Mass Spectrometry. (n.d.). Supporting Information. [Link]

  • ResearchGate. (2021). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. [Link]

  • NextSDS. (n.d.). 6,6-difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile. [Link]

  • Scott, H. E., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(5), 1836-1842. [Link]

  • Zhang, Y., et al. (2020). Access to gem-Difluoro Olefins via C–H Functionalization and Dual Role of Anilines. Organic Letters, 22(18), 7173-7178. [Link]

  • Wiley Analytical Science. (2023). EI-MS fragmentation routes of CWC-related organoarsenic compounds: The electron ionization and DFT studies. [Link]

  • University of Southampton. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules. [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. [Link]

  • Liu, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 978. [Link]

  • Horning, S. R., et al. (2020). Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. Journal of Visualized Experiments, (163), e61614. [Link]

Sources

Validation

Comparative Reactivity Profiling: 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile vs. Cyclopropanecarbonitrile

Executive Summary As modern drug discovery increasingly pivots toward conformationally restricted, sp³-rich scaffolds to improve pharmacokinetic profiles, understanding the nuanced reactivity of strained ring systems is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug discovery increasingly pivots toward conformationally restricted, sp³-rich scaffolds to improve pharmacokinetic profiles, understanding the nuanced reactivity of strained ring systems is paramount. This guide provides an objective, data-supported comparison between two distinct cyclopropane-containing building blocks: 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile (a highly functionalized, strained bicyclic bioisostere precursor) and cyclopropanecarbonitrile (a fundamental, stable monocyclic intermediate).

By analyzing their structural electronics and experimental behaviors, this guide equips researchers with the predictive mechanistic insights needed to deploy these molecules effectively in complex synthetic pathways.

Structural and Electronic Causality

As an application scientist, I emphasize that reactivity is never random; it is the direct consequence of orbital alignment, steric hindrance, and thermodynamic driving forces. The reactivity of any cyclopropane ring is fundamentally governed by Baeyer (angular) strain and the electronic push-pull of its substituents [1].

  • Cyclopropanecarbonitrile: This molecule possesses standard cyclopropane ring strain (~27.5 kcal/mol). The nitrile group provides mild electron-withdrawing activation. However, without additional geometric distortion, the ring remains relatively stable to standard nucleophiles, requiring specialized transition-metal catalysis or harsh radical conditions to induce ring-opening [2, 5].

  • 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile: The fusion of an oxolane (tetrahydrofuran) ring to a cyclopropane ring drastically increases geometric distortion. The gem-difluoro group exerts a profound electron-withdrawing effect, polarizing the adjacent C–C bonds. The synergistic combination of the bridgehead nitrile, the oxygen heteroatom, and the fluorine atoms creates a highly electrophilic distal bond (C1–C5). This makes the bicyclic system exquisitely sensitive to nucleophilic ring-opening, a feature often exploited to generate stereodefined acyclic or monocyclic derivatives [3, 4].

Reactivity Comparison

A. Nucleophilic Ring-Opening
  • Bicyclic System: Amines and thiols rapidly attack the less sterically hindered, electronically activated position of the cyclopropane ring, cleaving the distal bond to relieve the immense bicyclic strain. This is a concerted S_N2-like process driven by the thermodynamic sink of strain relief and the stability of the resulting difluoroenol or fluorinated intermediate [1, 3].

  • Monocyclic System: Cyclopropanecarbonitrile is practically inert to standard nucleophilic amines or thiols at room temperature. Its ring remains intact under standard basic or nucleophilic conditions [2].

B. Nitrile Group Transformations
  • Bicyclic System: The nitrile is located at a bridgehead carbon. Nucleophilic addition to the nitrile (e.g., via Grignard reagents) is kinetically hindered by the surrounding bicyclic cage and thermodynamically disfavored due to the inability to form a planar ketenimine intermediate (a manifestation of Bredt's rule in highly strained systems).

  • Monocyclic System: The nitrile is fully accessible and readily undergoes standard transformations: reduction to primary amines, hydrolysis to carboxylic acids, and organometallic additions.

Reactivity A 6,6-Difluoro-2-oxabicyclo [3.1.0]hexane-1-carbonitrile B Nucleophilic Attack (Amines/Thiols) A->B D Nitrile Addition (Grignard/Reductants) A->D C Ring-Opened Product (Distal Bond Cleavage) B->C Strain Release E No Reaction / Degradation (Bridgehead Sterics) D->E Steric Blockade

Fig 1. Divergent reactivity pathways dictated by ring strain and sterics.

Quantitative Data Summaries

The following table synthesizes the expected performance metrics of both compounds under standardized reaction conditions.

Property / Reaction6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrileCyclopropanecarbonitrile
Ring Strain (est.) > 45 kcal/mol~ 27.5 kcal/mol
Nucleophilic Ring Opening (Primary Amines, 25°C)Fast (t½ < 1 hour)Inert (No reaction after 48h)
Nitrile Reduction (LiAlH₄, 0°C)Poor yield (< 10%), mostly cage degradationHigh yield (> 85%)
C–F Bond Stability (Aqueous Base)Moderate (susceptible to elimination post-opening)N/A

Experimental Protocols: Self-Validating Systems

Robust scientific methodology requires protocols that validate themselves in real-time. The following workflows are designed with internal checks to ensure data integrity.

Protocol A: Comparative Nucleophilic Ring-Opening Assay

Objective: To demonstrate the kinetic disparity in ring-opening between the two scaffolds using a standard nucleophile (benzylamine).

  • Preparation: In a dry, argon-purged 10 mL Schlenk flask, dissolve 0.5 mmol of the target nitrile (bicyclic or monocyclic) in 2.0 mL of anhydrous THF.

  • Internal Standard: Add 0.1 mmol of 1,3,5-trimethoxybenzene. Causality: This acts as an inert internal standard for quantitative ¹H NMR tracking, ensuring any observed concentration changes are due to reactivity, not evaporation.

  • Nucleophile Addition: At 25°C, inject 0.55 mmol (1.1 equiv) of freshly distilled benzylamine dropwise.

  • Kinetic Sampling: Withdraw 50 µL aliquots at t = 5 min, 30 min, 1 h, and 4 h. Dilute immediately in CDCl₃ and quench with a drop of CD₃COOD to protonate the amine and halt the reaction.

  • Analysis: Analyze via ¹⁹F NMR (for the bicyclic system) and ¹H NMR.

    • Self-Validation Check: For the bicyclic system, monitor the disappearance of the gem-difluoro multiplet (characteristic of the intact cage) and the emergence of downfield signals indicative of the ring-opened difluoromethylene product. Cyclopropanecarbonitrile will show no spectral changes.

Workflow S1 Step 1: Substrate + Internal Std in Anhydrous THF S2 Step 2: Addition of Benzylamine at 25°C S1->S2 S3 Step 3: Aliquot Withdrawal & Acidic Quench (CD3COOD) S2->S3 S4 Step 4: 19F / 1H NMR Kinetic Tracking & Integration S3->S4

Fig 2. Self-validating kinetic NMR workflow for ring-opening assays.

Protocol B: Nitrile Accessibility Test (Reduction)

Objective: To evaluate the steric blockade of the bridgehead nitrile versus the aliphatic monocyclic nitrile.

  • Preparation: Suspend 1.0 mmol of LiAlH₄ in 3.0 mL of anhydrous diethyl ether at 0°C.

  • Substrate Addition: Slowly add 0.5 mmol of the nitrile substrate dissolved in 1.0 mL of ether over 10 minutes.

  • Reaction: Stir at 0°C for 2 hours.

  • Fieser Quench (Self-Validating Step): Quench sequentially with 1.0 mL water, 1.0 mL 15% NaOH, and 3.0 mL water. Causality: The formation of a crisp, white granular precipitate confirms the successful destruction of active aluminates, ensuring the product is freely released into the organic layer without emulsion formation.

  • Isolation: Filter the granular salts, concentrate the organic layer, and analyze via GC-MS to determine the ratio of primary amine to unreacted starting material.

References

  • "Ring-Opening Reactions of Difluoro(methylene)cyclopropanes with Halogens and Amines", The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • "EXPLORING THE REACTIONS OF SMALL RINGS", Queen Mary Research Online (QMRO). URL: [Link]

  • "Synthesis of 3'-Deoxynucleosides with 2-Oxabicyclo[3.1.0]hexane Sugar Moieties: Addition of Difluorocarbene to a 3',4'-Unsaturated Uridine Derivative", The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • "One-Pot Synthesis of Difluorobicyclo[1.1.1]pentanes from α-Allyldiazoacetates", Organic Letters, ACS Publications. URL:[Link]

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